molecular formula C11H16O2 B048934 1-Isopropyl-2,3-dimethoxybenzene CAS No. 71720-27-9

1-Isopropyl-2,3-dimethoxybenzene

Cat. No.: B048934
CAS No.: 71720-27-9
M. Wt: 180.24 g/mol
InChI Key: IIGQJVPNNAYQFV-UHFFFAOYSA-N
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Description

1-Isopropyl-2,3-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQJVPNNAYQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408922
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71720-27-9
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 1-Isopropyl-2,3-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-isopropyl-2,3-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet, offering a framework for predicting, experimentally determining, and validating the solubility of this compound, thereby empowering researchers to make informed decisions in their experimental designs.

Introduction to this compound

This compound, also known as 3-isopropylveratrole, is an aromatic ether with the chemical formula C₁₁H₁₆O₂ and a molecular weight of approximately 180.24 g/mol .[1] Its structure, featuring a benzene ring substituted with an isopropyl group and two adjacent methoxy groups, dictates its physicochemical properties and, consequently, its solubility. This compound serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[2] A thorough understanding of its solubility is paramount for reaction solvent selection, purification processes like crystallization, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₂[1]
Molecular Weight180.24 g/mol [1]
AppearanceColorless liquid[1]
CAS Number71720-27-9[1][3]

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like."[1][4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure to estimate its polarity.

Molecular Structure and Polarity Analysis:

  • Nonpolar Moieties: The benzene ring and the isopropyl group are composed of carbon-carbon and carbon-hydrogen bonds, which are nonpolar. These regions of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

  • Polar Moieties: The two methoxy groups (-OCH₃) introduce polarity due to the electronegative oxygen atoms, creating dipole moments. These groups are capable of dipole-dipole interactions but are not strong hydrogen bond donors. They can, however, act as hydrogen bond acceptors.

Overall, this compound can be classified as a compound of low to moderate polarity . The bulky, nonpolar isopropyl group and the benzene ring constitute a significant portion of the molecule, diminishing the overall influence of the polar methoxy groups.

Predicted Solubility Profile:

Based on this analysis, we can predict its solubility behavior across a spectrum of common organic solvents:

  • High Solubility Predicted in:

    • Nonpolar Solvents: Hexane, Toluene, Diethyl Ether. The large nonpolar surface area of the molecule should allow for favorable van der Waals interactions.

    • Chlorinated Solvents: Dichloromethane, Chloroform. These solvents have a polarity that is well-matched to the solute, and indeed, existing data confirms solubility in these.[1]

    • Moderately Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate. These solvents can engage in dipole-dipole interactions with the methoxy groups.

  • Moderate to Low Solubility Predicted in:

    • Polar Protic Solvents: Ethanol, Methanol. While the methoxy groups can act as hydrogen bond acceptors, the large nonpolar part of the molecule may limit solubility. The energy required to disrupt the strong hydrogen bonding network of these solvents might not be fully compensated by solute-solvent interactions.

  • Insolubility Predicted in:

    • Highly Polar Solvents: Water. The molecule's predominantly nonpolar character makes it hydrophobic and unlikely to dissolve in water.

This predictive framework provides a strong starting point for experimental design. The following sections detail a robust protocol for empirically verifying these predictions.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Quantification A Add excess solute to a known volume of solvent in a vial B Seal vials tightly A->B C Place vials in a shaker bath at constant temperature (e.g., 25°C) B->C D Agitate for a set time (e.g., 24-48 hours) to ensure equilibrium C->D E Allow solids to settle D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant into a clean vial to remove undissolved solid F->G H Perform a precise serial dilution with the same solvent G->H I Analyze diluted samples using a calibrated analytical method (e.g., HPLC-UV) H->I J Determine the concentration of the saturated solution I->J

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.0 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solute after equilibration is crucial for ensuring saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to agitate for a sufficient duration (typically 24 to 48 hours) to reach thermodynamic equilibrium. A preliminary time-course study can be performed to determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A robust method for quantifying aromatic compounds is essential.[5]

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Analytical Method for Quantification: HPLC-UV

A reverse-phase HPLC method with UV detection is a highly suitable technique for the quantification of this compound due to its aromatic nature.

Method Development and Validation Workflow

G cluster_method_dev Method Development cluster_calibration Calibration cluster_validation Validation cluster_analysis Sample Analysis A Select Column (e.g., C18) and Mobile Phase (e.g., Acetonitrile/Water) B Determine λmax via UV scan for optimal detection wavelength A->B C Optimize flow rate and gradient for good peak shape and retention time B->C D Prepare a series of standard solutions of known concentration E Inject standards into HPLC and record peak areas D->E F Plot Peak Area vs. Concentration E->F G Perform linear regression to obtain the calibration curve (y = mx + c) and R² value F->G H Analyze Quality Control (QC) samples to confirm accuracy and precision G->H I Inject diluted unknown samples G->I J Use the calibration curve equation to calculate the concentration I->J

Caption: HPLC-UV method development and validation workflow.

Protocol for Calibration Curve Generation

A self-validating protocol requires a robust calibration.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a primary stock solution of known concentration.

  • Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Analysis: Inject each standard into the HPLC system and record the corresponding peak area from the chromatogram.

  • Curve Generation: Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis. The resulting equation (y = mx + b) and the coefficient of determination (R²) are used for quantification. An R² value > 0.99 is typically required to demonstrate linearity.

Summary of Expected Solubility Data

Solvent ClassSolvent ExamplePolarity Index (P')[6]Predicted SolubilityQuantitative Result (g/L at 25°C)
Nonpolar Hexane0.1HighTo be determined experimentally
Toluene2.4HighTo be determined experimentally
Chlorinated Dichloromethane3.1High (Reported)[1]To be determined experimentally
Ethers Diethyl Ether2.8HighTo be determined experimentally
Esters Ethyl Acetate4.4Moderate to HighTo be determined experimentally
Ketones Acetone5.1ModerateTo be determined experimentally
Alcohols Ethanol4.3Low to ModerateTo be determined experimentally
Methanol5.1LowTo be determined experimentally
Highly Polar Water10.2InsolubleTo be determined experimentally

Conclusion

The solubility of this compound is governed by its molecular structure, which imparts a low-to-moderate polarity. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic solvents. This guide provides a robust theoretical and practical framework for any researcher to quantitatively determine the solubility of this compound in a range of organic solvents. By following the detailed protocols for isothermal equilibration and HPLC-UV quantification, scientists can generate reliable and accurate data, facilitating more efficient process development, purification, and formulation design.

References

  • This compound. MySkinRecipes. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto. [Link]

  • Quantitative analysis of aromatics for synthetic biology using liquid chromatography. Biotechnology Journal. [Link]

Sources

Chemical Space Exploration: Regioisomerism and Synthetic Strategies for 1-Isopropyl-2,3-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The molecule 1-isopropyl-2,3-dimethoxybenzene (systematically 1,2-dimethoxy-3-isopropylbenzene) represents a specific structural arrangement of a trisubstituted benzene scaffold (


). In medicinal chemistry, this motif is often investigated as a bioisostere for catechol-derived pharmacophores or as a lipophilic core in sigma receptor ligands and transient receptor potential (TRP) modulators.[1]

This guide addresses the critical challenge of regioisomerism . Due to the electronic directing effects of the methoxy groups, standard synthetic routes often yield the thermodynamically favored 1,2,4-substitution pattern rather than the crowded 1,2,3-pattern. This document details the enumeration of potential isomers, the specific synthetic protocols required to enforce the 1,2,3-regiochemistry, and the analytical methods to validate the structure.

The Isomeric Landscape

For a benzene ring substituted with one isopropyl group (


) and two identical methoxy groups (

), the symmetry of the benzene ring dictates the existence of six unique regioisomers .
Enumeration of Regioisomers

Understanding the relationship between these isomers is vital for interpreting Structure-Activity Relationships (SAR).[1]

Isomer IDSubstitution PatternIUPAC Name (Preferred)Structural Characteristics
Target 1,2,3 1,2-Dimethoxy-3-isopropylbenzene Vicinal ethers; steric crowding.
Iso-11,2,41,2-Dimethoxy-4-isopropylbenzeneCommon product of Veratrole alkylation.
Iso-21,3,51,3-Dimethoxy-5-isopropylbenzeneSymmetric; "Resorcinol" type.[1]
Iso-31,2,3 (Sym)1,3-Dimethoxy-2-isopropylbenzene"Flanked" isopropyl; highly crowded.[1]
Iso-41,2,4 (Alt)1,4-Dimethoxy-2-isopropylbenzenePara-dimethoxy core (Hydroquinone).[1]
Iso-51,2,51,4-Dimethoxy-2-isopropylbenzene*Equivalent to Iso-4 by symmetry.[1]
Iso-61,2,6Equivalent to Iso-3

Note: Due to symmetry, there are effectively 6 unique positions if we consider the movement of the isopropyl group around a fixed dimethoxy core: 3-position (Target), 4-position (Common), 5-position (Meta-like), and the 2-position (Between oxygens).

Isomer Decision Tree (Graphviz)[1]

IsomerMap Core C11H16O2 Scaffold (Benzene + iPr + 2xOMe) Vicinal Vicinal Dimethoxy (1,2-dimethoxy core) Core->Vicinal Meta Meta Dimethoxy (1,3-dimethoxy core) Core->Meta Para Para Dimethoxy (1,4-dimethoxy core) Core->Para Target TARGET: Position 3 (1-isopropyl-2,3-dimethoxy) Vicinal->Target DoM Route Iso_4 Position 4 (1-isopropyl-3,4-dimethoxy) Vicinal->Iso_4 Friedel-Crafts Iso_Sym Symmetric (Pos 5) (1-isopropyl-3,5-dimethoxy) Meta->Iso_Sym Iso_Flank Flanked (Pos 2) (2-isopropyl-1,3-dimethoxy) Meta->Iso_Flank Iso_Para Ortho-Alkyl (2-isopropyl-1,4-dimethoxy) Para->Iso_Para

Figure 1: Structural classification of dimethoxy-isopropylbenzene isomers. The target molecule requires specific "Vicinal" chemistry.

Synthetic Methodologies

The synthesis of this compound is non-trivial because standard electrophilic aromatic substitution (EAS) favors the 4-position, not the 3-position.

The "Trap": Friedel-Crafts Alkylation

Attempting to alkylate 1,2-dimethoxybenzene (Veratrole) directly with isopropyl bromide and a Lewis acid (


) will fail  to yield the target as the major product.
  • Mechanism: The methoxy groups are ortho/para directors.[1][2] Position 4 is para to one methoxy and meta to the other (reinforcing).[1] Position 3 is ortho to one and meta to the other, but is sterically hindered by the adjacent methoxy group.

  • Result: The major product is 1-isopropyl-3,4-dimethoxybenzene .[1]

The Solution: Directed Ortho Metalation (DoM)

To selectively functionalize the 3-position, one must utilize the chelating ability of the oxygen atoms to direct a lithiation event.

Protocol: Synthesis of this compound

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Acetone (dry)[1]

  • Triethylsilane (

    
    ) / Trifluoroacetic acid (TFA) [Ionic Hydrogenation][1]
    

Step-by-Step Methodology:

  • Lithiation (C3-Selective):

    • Charge a flame-dried flask with Veratrole (1.0 eq) and anhydrous THF under Argon.

    • Cool to 0°C (Note: Veratrole lithiation is often faster and cleaner at 0°C than -78°C due to the weak directing power of methoxy compared to amides, though -78°C is safer for beginners).

    • Add n-BuLi (1.1 eq) dropwise.[1]

    • Mechanism:[2][3][4][5] The Lithium coordinates between the two oxygen atoms (C3 position), stabilizing the anion at that specific site.

    • Stir for 2 hours.

  • Electrophile Trapping:

    • Cool to -78°C.[1]

    • Add dry Acetone (1.2 eq) dropwise.

    • Allow to warm to room temperature.[1][6]

    • Intermediate: 2-(2,3-dimethoxyphenyl)propan-2-ol.[1]

  • Reduction (Ionic Hydrogenation):

    • Dissolve the tertiary alcohol intermediate in Dichloromethane (DCM).[1]

    • Add Triethylsilane (2.5 eq).[1]

    • Add TFA (5.0 eq) dropwise at 0°C.

    • Stir until TLC indicates consumption of alcohol.[1]

    • Outcome: The hydroxyl group is removed, yielding the isopropyl group.

Synthetic Pathway Diagram

Synthesis cluster_FC Route A: Friedel-Crafts (Avoid) cluster_DoM Route B: Directed Ortho Metalation (Recommended) Veratrole 1,2-Dimethoxybenzene FC_Cond iPr-Br / AlCl3 Veratrole->FC_Cond Li_Int 3-Lithio-veratrole (Chelation Controlled) Veratrole->Li_Int n-BuLi, THF Wrong_Prod 1-Isopropyl-3,4-dimethoxy (Major Product) FC_Cond->Wrong_Prod Alcohol Tertiary Alcohol Intermediate Li_Int->Alcohol Acetone Target This compound Alcohol->Target Et3SiH / TFA

Figure 2: Divergent synthetic outcomes based on reaction mechanism (EAS vs. DoM).

Analytical Differentiation (NMR Spectroscopy)[1][8][9]

Distinguishing the target (1,2,3-pattern) from the common impurity (1,2,4-pattern) is critical.

Proton NMR ( -NMR) Signatures

The aromatic region (6.5 – 7.5 ppm) provides the definitive fingerprint.

FeatureTarget (1,2,3-Substituted) Impurity (1,2,4-Substituted)
Symmetry AsymmetricAsymmetric
Proton Count 3 Aromatic Protons3 Aromatic Protons
Coupling Pattern ABC System (Vicinal) Two doublets and one triplet (apparent).Typically:

(or

).
ABX System (Isolated) One singlet (H3, isolated).Two coupled protons (H5, H6).[1]
Key Signal Look for the Triplet (approx 7.0 ppm) representing the proton at position 5, flanked by two other protons.Look for the Singlet (approx 6.7 ppm) representing the proton between the methoxy and alkyl group.
Carbon NMR ( -NMR)
  • Target: The methoxy carbons will likely appear as two distinct peaks (due to slightly different environments: one is "outer", one is "inner" sandwiched between the other OMe and the iPr).

  • Symmetric Isomers (1,3,5 or 2-iPr-1,3-OMe): Would show equivalent methoxy carbons (single peak).

Pharmacological & Metabolic Implications[1][10]

In a drug development context, the choice of the 1,2,3-isomer over the 1,2,4-isomer has specific consequences:

  • Metabolic Stability (Soft Spots):

    • Dimethoxybenzenes are primarily metabolized via O-demethylation by CYP450 enzymes.[1]

    • In the 1,2,3-isomer , the methoxy group at position 2 is sterically shielded by the flanking isopropyl (Pos 3) and methoxy (Pos 1). This may retard metabolism at this site, potentially prolonging half-life compared to the more exposed 1,2,4-isomer.

  • Bioisosterism:

    • The 1,2,3-trimethoxy or 1-alkyl-2,3-dimethoxy motif is often used to mimic the Mescaline or 2C-series substitution patterns, but with altered lipophilicity. The isopropyl group adds significant bulk (

      
      -value ~2.[1]15) compared to a methyl group, potentially locking receptor conformations.[1]
      

References

  • Snieckus, V. (1990).[1][7] Directed ortho metalation.[1][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews.[1] Link[1]

  • Groom, K., et al. (2014).[1] Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes.[9][10] Journal of Organic Chemistry.[1] Link[1]

  • Roberts, R. M., & Khalaf, A. A. (1984).[1][3] Friedel-Crafts Alkylation Chemistry: A Century of Discovery.[1] Marcel Dekker Inc.[1][3] (Foundational text on regioselectivity of alkylations).

  • PubChem. (2023).[1] 1,2-Dimethoxybenzene Compound Summary. National Library of Medicine.[1] Link[1]

  • Baran, P. (2021).[1] Directed Metalation: A Survival Guide.[1][8] Baran Lab Group Meeting Notes. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-Isopropyl-2,3-dimethoxybenzene in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Synthetic Potential of a Highly Activated Arene

1-Isopropyl-2,3-dimethoxybenzene is a polysubstituted aromatic compound of significant interest to the synthetic chemist. Its architecture, featuring two potent electron-donating methoxy groups and a moderately activating isopropyl group, renders the aromatic ring highly nucleophilic and thus, exceptionally reactive towards electrophilic aromatic substitution. This heightened reactivity opens avenues for facile carbon-carbon bond formation under conditions that might prove sluggish for less substituted benzenes. However, this same reactivity demands a nuanced understanding of regiochemical control to achieve selective substitution.

This document serves as a technical guide for researchers, chemists, and professionals in drug development, detailing the strategic application of this compound in Friedel-Crafts acylation and alkylation reactions. We will move beyond mere procedural lists to explore the mechanistic underpinnings, the rationale behind protocol design, and the practical considerations for achieving desired synthetic outcomes.

Mechanistic Landscape: Directing Effects and Regioselectivity

The Friedel-Crafts reaction, in its most fundamental sense, is an electrophilic aromatic substitution (EAS) process. The reaction proceeds via a three-step mechanism: (1) generation of a potent electrophile (an acylium or carbocation) by the action of a Lewis or Brønsted acid catalyst, (2) nucleophilic attack by the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), and (3) deprotonation of the arenium ion to restore aromaticity and yield the substituted product.[1][2][3][4]

In the case of this compound, the outcome of this process is governed by the cumulative directing effects of its substituents:

  • Methoxy Groups (-OCH₃): These are powerful activating groups that direct incoming electrophiles to the ortho and para positions. Their activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, thereby stabilizing the positive charge in the arenium ion intermediate.[1][2]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activator and also an ortho, para-director, operating through an inductive electron-donating effect.

The synergistic effect of these groups creates a highly activated system. The primary sites for electrophilic attack are the positions ortho and para to the methoxy groups. Considering the existing substitution pattern, the available positions are C4, C5, and C6. Electrophilic attack will preferentially occur at the C4 and C5 positions, which are para to one of the methoxy groups and ortho to the other. The C6 position is sterically encumbered by the adjacent bulky isopropyl group, making it a less favorable site for substitution.

Friedel_Crafts_Acylation_Workflow A 1. Suspend AlCl₃ in DCM (0°C) B 2. Add Acetyl Chloride (Forms Acylium Ion) A->B Dropwise C 3. Add Substrate Solution (0°C) B->C Dropwise D 4. Stir at RT (Monitor by TLC) C->D Warm to RT E 5. Quench with ice-cold HCl D->E Reaction Complete F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H Friedel_Crafts_Alkylation_Mechanism sub 1-Isopropyl-2,3- dimethoxybenzene arenium Arenium Ion (Resonance Stabilized) sub:s->arenium:n Nucleophilic Attack tbuoh t-BuOH tbu_cation t-Butyl Carbocation (Electrophile) tbuoh:e->tbu_cation:w Protonation & Loss of H₂O h2so4 H₂SO₄ product Alkylated Product arenium->product Deprotonation (Restores Aromaticity)

Sources

The Strategic Utility of 1-Isopropyl-2,3-dimethoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, 1-isopropyl-2,3-dimethoxybenzene has emerged as a particularly versatile and valuable intermediate. Its unique substitution pattern, featuring a sterically demanding isopropyl group flanked by two electron-donating methoxy groups, imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of natural products, pharmaceuticals, and fine chemicals. This application note provides an in-depth exploration of the synthesis and utility of this compound, complete with detailed protocols and mechanistic insights for the research scientist.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application.

PropertyValue
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol [1]
Appearance Colorless liquid
Boiling Point Not readily available
CAS Number 71720-27-9[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, two singlets for the six protons of the two methoxy groups, and signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the methyl and methine carbons of the isopropyl group, the methoxy carbons, and the six distinct aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit strong C-O stretching bands for the ether linkages, C-H stretching vibrations for the aromatic and aliphatic components, and characteristic aromatic C=C stretching absorptions.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of methyl and isopropyl groups.

Strategic Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization as a building block. Historical routes have been noted for their inefficiency, prompting the development of more streamlined and higher-yielding methodologies. An improved synthesis, as described by Deck et al., provides a robust and scalable approach.[2]

This synthetic strategy leverages a regioselective bromination followed by methylation and a final metal-halogen exchange/alkylation sequence.

Synthesis_of_this compound cluster_0 Synthetic Pathway 2-Isopropylphenol 2-Isopropylphenol 2-Bromo-6-isopropylphenol 2-Bromo-6-isopropylphenol 2-Isopropylphenol->2-Bromo-6-isopropylphenol NBS, MeCN 1-Bromo-2-methoxy-3-isopropylbenzene 1-Bromo-2-methoxy-3-isopropylbenzene 2-Bromo-6-isopropylphenol->1-Bromo-2-methoxy-3-isopropylbenzene Me₂SO₄, K₂CO₃, Acetone Target This compound 1-Bromo-2-methoxy-3-isopropylbenzene->Target 1. t-BuLi, THF 2. (MeO)₂SO₂

A streamlined synthesis of this compound.

Protocol: Improved Synthesis of this compound

This multi-step protocol is adapted from the work of Deck et al. and provides a more efficient route to the target molecule.[2]

Step 1: 2-Bromo-6-isopropylphenol

  • To a solution of 2-isopropylphenol (1 equiv.) in acetonitrile, add N-bromosuccinimide (NBS) (1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 2-bromo-6-isopropylphenol by column chromatography on silica gel.

Step 2: 1-Bromo-2-methoxy-3-isopropylbenzene

  • To a solution of 2-bromo-6-isopropylphenol (1 equiv.) in acetone, add potassium carbonate (2 equiv.) and dimethyl sulfate (1.5 equiv.).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 1-bromo-2-methoxy-3-isopropylbenzene, which can be used in the next step without further purification if of sufficient purity.

Step 3: this compound

  • Caution: This step involves the use of pyrophoric tert-butyllithium and should be performed under an inert atmosphere (e.g., argon or nitrogen) by personnel experienced in handling such reagents.

  • Dissolve 1-bromo-2-methoxy-3-isopropylbenzene (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add tert-butyllithium (2.2 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete metal-halogen exchange.

  • To the resulting aryllithium species, add dimethyl sulfate (1.5 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to yield pure this compound.

Applications in Organic Synthesis

The strategic placement of the isopropyl and two methoxy groups on the benzene ring makes this compound a valuable precursor for a variety of synthetic transformations. The methoxy groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. However, the position between the two methoxy groups is sterically hindered by the isopropyl group. This electronic and steric profile allows for predictable regioselectivity in subsequent reactions.

Directed Ortho-Metalation (DoM)

The methoxy groups in this compound can act as Directed Metalation Groups (DMGs). This allows for the regioselective deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent at a specific position.

Directed_Ortho_Metalation cluster_1 DoM Pathway Start This compound Intermediate Aryllithium Intermediate Start->Intermediate n-BuLi, THF Product Ortho-functionalized Product Intermediate->Product Electrophile (E+)

General workflow for Directed Ortho-Metalation.

This strategy provides a powerful tool for the synthesis of highly substituted aromatic compounds with precise control over the substitution pattern, a common challenge in traditional electrophilic aromatic substitution.[3]

Precursor to Natural Products and Bioactive Molecules

As highlighted by Deck et al., this compound serves as a key starting material in the total synthesis of complex natural products.[2] For instance, it has been utilized in synthetic approaches towards gossypol, a polyphenolic compound with potential therapeutic applications, and taxodione, a diterpenoid with antitumor activity. The core structure of the building block provides a pre-functionalized aromatic ring that can be further elaborated to construct the intricate frameworks of these natural products.

Intermediate in the Fragrance and Flavor Industry

The pleasant, sweet, and slightly spicy aroma of this compound has led to its use in the fragrance industry.[1] It can be incorporated into perfume compositions or serve as an intermediate in the synthesis of more complex aroma compounds. Its stability and defined scent profile make it a valuable component in the perfumer's palette.

Conclusion

This compound is a building block of significant strategic importance in organic synthesis. Its well-defined substitution pattern allows for predictable reactivity, particularly in directed ortho-metalation reactions, enabling the regioselective synthesis of highly substituted aromatic compounds. The improved synthetic protocol detailed herein provides an efficient and scalable route to this valuable intermediate. Its demonstrated utility in the synthesis of complex natural products and its application in the fragrance industry underscore its versatility. For researchers engaged in the synthesis of bioactive molecules and novel materials, this compound represents a powerful and enabling tool in their synthetic arsenal.

References

  • Deck, L. M., Brazwell, E. M., Vander Jagt, D. L., & Royer, R. E. (1990). Improved Synthesis of 1,2-Dimethoxy-3-isopropylbenzene and General Synthesis of 3-Substituted-1,2-dimethoxybenzenes. Organic Preparations and Procedures International, 22(4), 523-527. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879-933. [Link]

Sources

Derivatization of 1-Isopropyl-2,3-dimethoxybenzene for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Isopropyl-2,3-dimethoxybenzene (3-Isopropylveratrole)

Abstract & Strategic Overview

This compound (commonly referred to as 3-isopropylveratrole ) is a critical aromatic scaffold in the synthesis of bioactive abietane and icetexane diterpenes.[1] This pharmacophore serves as the structural anchor for a class of potent therapeutics, including Miltirone (anxiolytic/GABAergic modulator), Barbatusol (hypotensive agent), and Taxodione (tumor inhibitor).

For drug development professionals, this molecule represents a "privileged structure"—a core scaffold capable of diverse functionalization to probe biological targets.[2] This guide details high-fidelity protocols for derivatizing this scaffold to create:

  • Tricyclic Pharmacophores: Via Friedel-Crafts cyclization strategies.[1][2]

  • Chemical Probes: Via selective demethylation and bioconjugation handles.[1][2]

  • Metabolic Standards: Via oxidation to ortho-quinones to assess toxicity liabilities.[1][2]

Module 1: Scaffold Expansion (The Abietane Pathway)

Context: The biological activity of this scaffold often requires its integration into a tricyclic system (A-B-C ring system of diterpenes).[2] The most robust method for this expansion is the succinoylation pathway, which mimics the biosynthesis of natural diterpenes.

Protocol A: Regioselective Friedel-Crafts Acylation

Objective: To install a four-carbon linker at the C-6 position, creating the precursor for the "B" and "A" rings of the abietane skeleton.[1]

Reagents & Conditions:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Succinic anhydride (1.2 equiv)[2]

  • Catalyst: Aluminum chloride (

    
    , 2.5 equiv)
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve this compound (5.0 g) and succinic anhydride (3.3 g) in dry DCM (50 mL). Cool to 0°C.[1][2]

  • Catalyst Addition: Add

    
     portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent de-alkylation of the isopropyl group.[1][2]
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Quench: Pour the reaction mixture onto crushed ice/HCl (1M).

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from benzene/hexanes to yield

    
    -(3-isopropyl-4-methoxy-5-hydroxybenzoyl)propionic acid .
    
    • Note: Under strong Lewis acid conditions, selective demethylation at the position ortho to the carbonyl often occurs simultaneously, yielding the phenol. This is advantageous for subsequent cyclization.[1][2]

Data Interpretation:

Parameter Specification Notes
Yield 75–85% High yield indicates successful para-acylation relative to the isopropyl group.[1]
Regioselectivity >95% C-6 substitution Directed by the steric bulk of the isopropyl group and electronic synergism of methoxy groups.[1]

| Key Intermediate |


-keto acid | Precursor to Tetralone (See Diagram 1).[1][2] |

Module 2: Synthesis of "Click-Ready" Chemical Probes

Context: To identify the protein targets of 3-isopropylveratrole derivatives (e.g., in calcium channel studies), researchers must synthesize an analog capable of covalent capture or fluorescent tagging.

Protocol B: Selective Demethylation & Propargylation

Objective: Create an activity-based probe (ABP) by replacing a methoxy group with a propargyl ether (alkyne handle) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Step-by-Step Methodology:

  • Selective Demethylation:

    • Dissolve substrate in

      
      .[1][2] Add 
      
      
      
      (1.0 equiv) at -78°C.[1][2]
    • Stir for 1 hour.

      
       selectively cleaves the sterically less hindered methoxy group or coordinates with adjacent carbonyls (if present from Module 1).[2]
      
    • Result: 3-isopropyl-2-methoxyphenol (Mono-phenol).[1][2]

  • Propargylation (The "Click" Handle):

    • Dissolve the mono-phenol (1.0 equiv) in DMF.[1][2]

    • Add

      
       (2.0 equiv) and Propargyl bromide (1.2 equiv).[1][2]
      
    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc.[2]

  • Validation:

    • Confirm structure via NMR.[1][2] The terminal alkyne proton appears as a triplet at

      
       ppm.[1][2]
      

Module 3: Metabolic Stability & Toxicity Profiling

Context: The 1,2-dimethoxy-3-isopropyl motif is susceptible to bioactivation.[1] The formation of ortho-quinones via demethylation and oxidation is a known toxicity pathway (haptenization of proteins).[1]

Protocol C: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify reactive metabolites.[2]

Workflow:

  • Incubation: Incubate this compound (

    
    ) with pooled human liver microsomes (HLM) and NADPH regenerating system.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Warfarin).[1][2]

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor Transitions: Parent ion

      
      .[1][2]
      
    • Metabolite Scouting: Look for loss of 14 Da (Demethylation) and gain of 16 Da (Hydroxylation of isopropyl group).[2]

Reactive Metabolite Trapping (Glutathione Adducts):

  • Repeat incubation in the presence of Glutathione (GSH, 5 mM).[2]

  • Scan for

    
     adducts. Detection of these adducts confirms the formation of reactive Quinone Methides.[2]
    

Visualization: Synthetic & Biological Workflows

Diagram 1: The Abietane Synthetic Tree

Caption: Divergent synthesis from 3-Isopropylveratrole to bioactive diterpenes and chemical probes.[1]

AbietaneSynthesis Start 1-Isopropyl-2,3- dimethoxybenzene Inter1 Friedel-Crafts (Succinic Anhydride) Start->Inter1 AlCl3, DCM ProbePath Selective Demethylation Start->ProbePath BCl3, -78°C Tetralone Tetralone Intermediate Inter1->Tetralone Cyclization (PPA or TFA) Taxodione Taxodione (Antitumor) Tetralone->Taxodione Oxidation & Methylation Miltirone Miltirone (Anxiolytic) Tetralone->Miltirone Ring Expansion Phenol Mono-phenol Scaffold ProbePath->Phenol Probe Alkyne-Tagged Probe Phenol->Probe Propargyl Bromide K2CO3

[1]

Diagram 2: Metabolic Fate & Toxicity Logic

Caption: Metabolic activation pathways leading to potentially toxic ortho-quinone species.

MetabolicFate Parent 3-Isopropylveratrole CYP CYP450 Metabolism Parent->CYP Path1 O-Demethylation CYP->Path1 Path2 Isopropyl Hydroxylation CYP->Path2 Catechol Catechol Metabolite Path1->Catechol Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation (ROS gen) Toxicity Toxicity Quinone->Toxicity Protein Adducts (Haptenization) Alcohol Benzylic Alcohol (Excretable) Path2->Alcohol

References

  • Deck, L. M., et al. (1990).[1][2] Improved Synthesis of 1,2-Dimethoxy-3-isopropylbenzene and General Synthesis of 3-Substituted-1,2-dimethoxybenzenes. Organic Preparations and Procedures International, 22(4), 495-500.[1][2][3] Link[2]

  • Mori, K., & Matsushima, Y. (1970).[2] Total Synthesis of (±)-Taxodione, A Tumor Inhibitor. Bulletin of the Chemical Society of Japan, 43, 2876-2882. Link[2]

  • Majetich, G., et al. (1994).[1][2] A Convergent Synthesis of (±)-Sarcophytol-A Benzyl Ether. Organic Preparations and Procedures International, 26(1).[1][2] Link[2]

  • Zhang, Y., et al. (2019).[1][2] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[2][4] Link

  • PubChem Compound Summary. (2025). 1,2-Dimethoxy-3-isopropylbenzene.[1][2][3][5][6] National Center for Biotechnology Information.[1][2] Link[2]

Sources

Application Note: 1-Isopropyl-2,3-dimethoxybenzene in Diterpenoid Synthesis

[1]

Executive Summary

This compound is a specialized aromatic building block used primarily in the total synthesis of abietane diterpenoids .[1] Its specific substitution pattern—an isopropyl group adjacent to a vicinal dimethoxy moiety—mimics the C-ring architecture of naturally occurring phenanthrenoids found in Salvia miltiorrhiza (Danshen) and Coleus species.

In medicinal chemistry, this scaffold is the precursor to Miltirone (a central benzodiazepine receptor ligand) and Barbatusol (a hypotensive agent). The compound’s utility lies in its ability to undergo regioselective Friedel-Crafts cyclizations to form the tricyclic phenanthrene core essential for biological activity.

Chemical Profile & Mechanistic Role[1][2][3]

Structural Significance

The molecule features a veratrole (1,2-dimethoxybenzene) core sterically modified by an isopropyl group at the 3-position.[1][2] This steric bulk directs electrophilic aromatic substitution (EAS) to the para-position relative to the isopropyl group (position 6), enabling highly regioselective coupling reactions.

  • Role in Miltirone Synthesis: Acts as the aromatic "C-ring" precursor.[1] The methoxy groups are later oxidized to form the characteristic o-quinone moiety of Miltirone.

  • Role in Barbatusol Synthesis: Provides the aromatic backbone for the rearranged abietane skeleton.[3]

Pathway Visualization

The following diagram illustrates the transformation of this compound into the Miltirone scaffold via a tetralone intermediate.[1]

MiltironeSynthesisFig 1: Synthetic trajectory from this compound to Miltirone.Start1-Isopropyl-2,3-dimethoxybenzene(Scaffold)Inter1Friedel-CraftsAcylationStart->Inter1+ Succinic AnhydrideAlCl3Tetralone6-Isopropyl-7-methoxy-1-tetralone(Key Intermediate)Inter1->TetraloneReduction &CyclizationCyclizationRobinsonAnnulationTetralone->Cyclization+ Methyl Vinyl Ketone(or equivalent)MiltironeMiltirone(Active Drug)Cyclization->MiltironeOxidation(CAN/AgO)

[1]

Experimental Protocols

Protocol A: Synthesis of the Tricyclic Core (Barbatusol/Miltirone Precursor)

Objective: To couple this compound with a cyclohexenone derivative to form the abietane skeleton.[1] This protocol adapts the method described by Koft (1987) and Huang (2006).

Materials Required:
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 4,4-Dimethyl-2-cyclohexene-1-one (1.2 eq)[1]

  • Catalyst: Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃[1]·OEt₂)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching: 1M HCl, NaHCO₃

Step-by-Step Methodology:
  • Preparation of Lewis Acid Complex:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add AlCl₃ (1.5 eq) to DCM (50 mL) under nitrogen flow. Cool the suspension to -78°C using a dry ice/acetone bath.

    • Expert Insight: Controlling the temperature at -78°C is critical to prevent demethylation of the methoxy groups, which occurs readily with AlCl₃ at higher temperatures.

  • Substrate Addition:

    • Dissolve This compound (10 mmol) in DCM (10 mL) .

    • Add this solution dropwise to the Lewis acid suspension over 15 minutes. The mixture should turn a dark orange/red color, indicating complex formation.

  • Coupling Reaction:

    • Add 4,4-Dimethyl-2-cyclohexene-1-one (12 mmol) dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (Rf ~0.7) should disappear, replaced by the coupled intermediate (Rf ~0.4).

  • Quenching & Workup:

    • Quench the reaction carefully with ice-cold 1M HCl (20 mL) . Vigorous bubbling will occur.[1]

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with saturated NaHCO₃ and brine.[1]

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the tricyclic abietane intermediate .

Protocol B: Biological Assay Preparation (Miltirone Analogues)

Objective: To prepare the synthesized derivative for GABAA receptor binding assays.

  • Solubilization:

    • Dissolve the purified crystalline product in 100% DMSO to create a 10 mM stock solution .

    • Note: this compound derivatives are highly lipophilic.[1] Avoid aqueous buffers for the initial stock.

  • Storage:

    • Aliquot into amber glass vials. Store at -20°C .

    • Stability: The dimethoxy core is stable, but o-quinone derivatives (like Miltirone) are light-sensitive and prone to reduction.[1] Use fresh aliquots for assays.

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 180.25 g/mol Low MW allows for significant functionalization while adhering to Lipinski's Rule of 5.[1]
Boiling Point ~237°C (est)High boiling point makes it stable under reflux conditions for alkylation.[1]
ClogP ~3.6Highly lipophilic; crosses the Blood-Brain Barrier (BBB) effectively.[1]
Key Reactivity C-6 Electrophilic AttackThe isopropyl group blocks C-2/C-4, directing incoming electrophiles to C-5 or C-6.[1]

Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert gas (Argon/Nitrogen). Ethers can form explosive peroxides upon prolonged exposure to air; test for peroxides before distillation.[1]

  • Disposal: Dispose of as organic hazardous waste. Do not release into drains.[1]

References

  • Koft, E. R. (1987).[1] "Total Synthesis of (±)-Barbatusol." Tetrahedron, 43(24), 5775-5780.[1] Link

  • Huang, W. G., et al. (2006). "Total synthesis of miltirone." Journal of Asian Natural Products Research, 8(4), 355-359.[1] Link[1]

  • Nasipuri, D., & Mitra, A. K. (1973). "Syntheses of Some Phenanthrene Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 285-287. Link[1]

  • PubChem. (2025).[1] "Compound Summary: this compound."[1] National Library of Medicine. Link

  • Mostafa, M., et al. (2007). "Biological activity of o-methoxyphenols and their dimers." Bioorganic & Medicinal Chemistry, 15(1), 312-320.[1] Link[1]

Synthesis of 5-Isopropyl-2,3-dimethoxyaniline: A Key Intermediate for Pharmaceutical Agents from 1-Isopropyl-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of key pharmaceutical intermediates starting from 1-isopropyl-2,3-dimethoxybenzene. We present a detailed, three-step synthetic pathway to obtain 5-isopropyl-2,3-dimethoxyaniline, a valuable building block for various pharmacologically active molecules, including analogues of the antibacterial drug Trimethoprim. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of the reaction mechanisms, regioselectivity, and experimental procedures.

Introduction

This compound is a readily accessible aromatic compound that serves as an excellent starting material for the synthesis of complex molecular architectures. Its substituted benzene ring, featuring two electron-donating methoxy groups and a moderately activating isopropyl group, allows for controlled functionalization through electrophilic aromatic substitution. The strategic introduction of amine and aldehyde functionalities onto this scaffold opens pathways to a diverse range of pharmaceutical intermediates.

This guide focuses on a robust and efficient synthetic route to 5-isopropyl-2,3-dimethoxyaniline, an intermediate with significant potential in drug discovery. The aniline moiety is a common feature in many bioactive compounds, and the specific substitution pattern of this intermediate makes it an attractive precursor for the synthesis of targeted therapeutic agents. We will detail the formylation of the starting material via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to an amine through an oxime intermediate.

Synthetic Pathway Overview

The overall synthetic transformation from this compound to 5-isopropyl-2,3-dimethoxyaniline is depicted below. The choice of this pathway is guided by the principles of regioselectivity in electrophilic aromatic substitution and the reliability of the chosen chemical transformations.

Synthetic_Pathway start This compound aldehyde 5-Isopropyl-2,3-dimethoxybenzaldehyde start->aldehyde Vilsmeier-Haack Formylation oxime 5-Isopropyl-2,3-dimethoxybenzaldehyde Oxime aldehyde->oxime Oximation amine 5-Isopropyl-2,3-dimethoxyaniline oxime->amine Reduction

Caption: Overall synthetic route from this compound to 5-isopropyl-2,3-dimethoxyaniline.

Part 1: Formylation of this compound

The introduction of a formyl group onto the aromatic ring is a crucial first step. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2] The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.[3][4]

Regioselectivity Analysis:

The two methoxy groups and the isopropyl group are all ortho, para-directing and activating.[5][6] The position C5 is para to the isopropyl group and ortho to the C2-methoxy group, making it sterically accessible and electronically activated. The position C6 is ortho to the isopropyl group and the C2-methoxy group, and para to the C3-methoxy group, also being highly activated. However, electrophilic attack at C5 is generally favored due to reduced steric hindrance from the bulky isopropyl group compared to the C6 position. Therefore, the major product expected from the Vilsmeier-Haack formylation is 5-isopropyl-2,3-dimethoxybenzaldehyde.

Caption: Predicted regioselectivity of electrophilic substitution on this compound.

Protocol 1: Vilsmeier-Haack Formylation

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound180.25509.01 g
Phosphorus oxychloride (POCl₃)153.33605.5 mL
N,N-Dimethylformamide (DMF)73.09-50 mL
Sodium acetate (anhydrous)82.0328023.0 g
Dichloromethane (DCM)84.93-100 mL
Water18.02-200 mL
Saturated sodium bicarbonate solution--As needed
Brine--50 mL
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a stirred solution of this compound (50 mmol) in dry DMF (50 mL) in a three-necked flask equipped with a dropping funnel and a calcium chloride tube, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (60 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a solution of sodium acetate (280 mmol) in water (200 mL).

  • Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-isopropyl-2,3-dimethoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure aldehyde.

Part 2: Synthesis of 5-Isopropyl-2,3-dimethoxybenzaldehyde Oxime

The conversion of the aldehyde to an oxime is a standard and high-yielding reaction, which prepares the molecule for the final reduction to the desired aniline.

Protocol 2: Oximation of the Aldehyde

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
5-Isopropyl-2,3-dimethoxybenzaldehyde208.26408.33 g
Hydroxylamine hydrochloride69.49483.34 g
Sodium acetate (anhydrous)82.03483.94 g
Ethanol46.07-100 mL
Water18.02-50 mL

Procedure:

  • In a round-bottom flask, dissolve 5-isopropyl-2,3-dimethoxybenzaldehyde (40 mmol) in ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (48 mmol) and sodium acetate (48 mmol) in water (50 mL).

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Add cold water (100 mL) to the concentrated mixture to precipitate the oxime.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 5-isopropyl-2,3-dimethoxybenzaldehyde oxime. The product can be further purified by recrystallization from an ethanol-water mixture if necessary.

Part 3: Reduction of the Oxime to 5-Isopropyl-2,3-dimethoxyaniline

The final step is the reduction of the oxime to the corresponding primary amine. Various reducing agents can be employed for this transformation, such as catalytic hydrogenation or metal hydrides. Here, we describe a protocol using zinc dust in the presence of formic acid, a convenient and effective method.

Protocol 3: Reduction of the Oxime

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
5-Isopropyl-2,3-dimethoxybenzaldehyde Oxime223.27306.70 g
Zinc dust65.381509.81 g
Formic acid (88%)46.03-100 mL
Dichloromethane (DCM)84.93-150 mL
2M Sodium hydroxide solution40.00-As needed
Saturated sodium bicarbonate solution--As needed
Brine--50 mL
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a round-bottom flask, suspend 5-isopropyl-2,3-dimethoxybenzaldehyde oxime (30 mmol) in formic acid (100 mL).

  • Cool the mixture to 0 °C in an ice bath and add zinc dust (150 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with a small amount of dichloromethane.

  • Carefully neutralize the filtrate by the slow addition of 2M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-isopropyl-2,3-dimethoxyaniline.

  • The crude amine can be purified by vacuum distillation or by column chromatography on silica gel (pre-treated with triethylamine to prevent tailing) using a hexane-ethyl acetate gradient.

Application in Pharmaceutical Synthesis: The Case of Trimethoprim Analogues

The synthesized 5-isopropyl-2,3-dimethoxyaniline is a valuable precursor for the synthesis of various biologically active molecules. A notable example is its potential use in the synthesis of analogues of Trimethoprim. Trimethoprim is an antibacterial agent that functions as a dihydrofolate reductase inhibitor.[8][9] The core structure of Trimethoprim features a 3,4,5-trimethoxybenzyl group attached to a pyrimidine ring.[10][11]

The 2,3-dimethoxy-5-isopropylaniline can be utilized to synthesize novel Trimethoprim analogues where the 3,4,5-trimethoxy substitution pattern is replaced by a 2,3-dimethoxy-5-isopropyl arrangement. Such modifications are a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to develop new drug candidates with improved efficacy, selectivity, or pharmacokinetic properties.[12]

The synthesis of these analogues would typically involve the condensation of the aniline with a suitable pyrimidine precursor, a well-established methodology in heterocyclic chemistry.

Conclusion

This application note has detailed a reliable and efficient three-step synthesis of 5-isopropyl-2,3-dimethoxyaniline from this compound. The protocols provided are based on well-established organic transformations and are accompanied by explanations of the underlying chemical principles, particularly the regioselectivity of the initial formylation step. The synthesized aniline is a versatile intermediate with direct applications in the synthesis of pharmaceutical agents, such as novel analogues of the antibacterial drug Trimethoprim. This work provides a solid foundation for researchers in drug discovery and development to access this and related substituted anilines for their synthetic campaigns.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Royal Society of Chemistry. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • BenchChem. (2025).
  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2016). Synthetic method of trimethoprim. CN105294574A.
  • Google Patents. (1982).
  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde. US6670510B2.
  • El-Shazly, M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112398.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Chemistry LibreTexts. (2022). 16.
  • Shi, L., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • Chemistry LibreTexts. (2023). 15.
  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(10), 12513-12534.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Wróbel, A., & Drozdowska, D. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 24(15), 2746.
  • ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
  • ChemicalBook. (n.d.). Trimethoprim synthesis.
  • Organic Chemistry Tutor. (n.d.).
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426.
  • Chemistry Stack Exchange. (2015). Order of electrophilic substitution.
  • Manchand, P. S., Belica, P. S., & Wong, H. S. (1990). Synthesis of 3,4,5-trimethoxybenzaldehyde.
  • Eureka | Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Wróbel, A., & Drozdowska, D. (2020). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Future Medicinal Chemistry, 12(1), 67-87.
  • University of Calgary. (n.d.). Directing Groups in SE Ar.
  • Wikipedia contributors. (2023, December 1). 2,5-Dimethoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Wikipedia contributors. (2023, October 28). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Rhodium.ws. (n.d.).
  • Google Patents. (1982).
  • El-Sayed, M. A., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
  • University of Illinois Springfield. (n.d.).
  • Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?.
  • Zhang, H., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 10, 928345.

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Application Notes and Protocols for Polymerization Reactions Involving 1-Isopropyl-2,3-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Poly(1-isopropyl-2,3-dimethoxybenzene) Derivatives

This compound and its derivatives represent a class of monomers with significant potential in the development of novel polymers for specialized applications, including drug delivery and advanced materials. The presence of the dimethoxy and isopropyl functionalities on the benzene ring imparts unique electronic and steric properties that can be harnessed to control polymer structure and function. The methoxy groups, being electron-donating, activate the aromatic ring, making it amenable to various polymerization techniques. The isopropyl group, on the other hand, can influence the polymer's solubility, thermal properties, and morphology.

This guide provides an in-depth exploration of the primary polymerization methodologies applicable to this compound derivatives. It is intended for researchers, scientists, and professionals in drug development who are seeking to synthesize and characterize novel polymeric materials. The protocols described herein are based on established principles of polymer chemistry and are designed to be self-validating systems.

I. Oxidative Coupling Polymerization: A Robust Method for C-C and C-O Bond Formation

Oxidative coupling is a powerful technique for the polymerization of phenols and their derivatives, proceeding through the formation of phenoxy radicals.[1][2] For derivatives of this compound, this method can lead to the formation of polymers with either carbon-carbon (C-C) or carbon-oxygen (C-O) linkages, resulting in poly(phenylene) or poly(phenylene oxide) structures, respectively. The regioselectivity of the coupling is highly dependent on the choice of catalyst and reaction conditions.[1]

Causality Behind Experimental Choices in Oxidative Coupling

The selection of the catalyst system is paramount in directing the polymerization. Copper-based catalysts, often in combination with an amine ligand, are widely used for the synthesis of poly(phenylene oxide)s from 2,6-disubstituted phenols. The amine coordinates to the copper center, influencing its redox potential and steric environment, which in turn dictates the coupling selectivity. For monomers like this compound, where multiple positions on the aromatic ring are activated, the catalyst's steric bulk can be used to favor coupling at less hindered positions.

Manganese-based catalysts, such as manganese(II) acetylacetonate [Mn(acac)2] in the presence of an amine like ethylenediamine, have also been shown to be effective for the oxidative coupling of p-alkoxyphenols.[2] These systems can promote the formation of C-C coupled polymers. The choice of solvent is also critical; it must be inert to the oxidative conditions and capable of dissolving both the monomer and the resulting polymer.

Experimental Workflow for Oxidative Coupling Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer 1-Isopropyl-2,3- dimethoxybenzene Reactor Inert Atmosphere Reactor (N2 or Ar) Monomer->Reactor Catalyst Catalyst System (e.g., CuBr/Amine or Mn(acac)2/Amine) Catalyst->Reactor Solvent Anhydrous Solvent (e.g., Toluene, Dichloromethane) Solvent->Reactor Oxygen Oxygen Supply (as Oxidant) Reactor->Oxygen Stirring Vigorous Stirring (e.g., 500 rpm) Temperature Controlled Temperature (e.g., 25-60 °C) Precipitation Precipitation in Nonsolvent (e.g., Methanol) Reactor->Precipitation Polymer Solution Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mw, Mn, PDI) Drying->GPC Purified Polymer NMR NMR (1H, 13C) (Structural Analysis) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR TGA_DSC TGA/DSC (Thermal Properties) Drying->TGA_DSC

Caption: Workflow for Oxidative Coupling Polymerization.

Protocol 1: Copper-Catalyzed Oxidative Coupling Polymerization

This protocol is adapted from methods used for the polymerization of substituted phenols to form poly(phenylene oxide) derivatives.

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine ligand

  • Anhydrous toluene or dichloromethane (solvent)

  • Oxygen (oxidant)

  • Methanol (for precipitation)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuBr (1-5 mol% relative to the monomer) and the amine ligand (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Monomer Addition: Add the anhydrous solvent via syringe, followed by the this compound monomer. Stir the mixture until all components are dissolved.

  • Oxygen Purge: Bubble dry oxygen through the solution at a controlled rate while stirring vigorously. The reaction is often accompanied by a color change.

  • Polymerization: Continue the oxygen purge and stirring at a controlled temperature (e.g., room temperature to 60 °C) for 2-24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Termination and Precipitation: Stop the oxygen flow and quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification: Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry under vacuum at 40-60 °C to a constant weight.

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate with the need to minimize catalyst residues in the final polymer.
Ligand/Catalyst Ratio 1:1 to 2:1Optimizes the solubility and reactivity of the copper catalyst.
Monomer Concentration 0.1-1.0 MAffects the rate of polymerization and the final molecular weight of the polymer.
Temperature 25-60 °CInfluences the reaction rate and can affect the regioselectivity of the coupling.
Reaction Time 2-24 hoursDetermines the extent of polymerization and the final molecular weight.

II. Electrochemical Polymerization: A Surface-Confined Approach

Electrochemical polymerization offers a unique method for creating thin, uniform polymer films directly on an electrode surface. This technique is particularly advantageous for applications requiring modified electrode surfaces, such as sensors and controlled-release devices. The polymerization is initiated by the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple.

Causality Behind Experimental Choices in Electrochemical Polymerization

The choice of the working electrode material is critical as it serves as the surface for polymer deposition. Common materials include platinum, gold, and glassy carbon. The supporting electrolyte is necessary to ensure conductivity of the solution and should be electrochemically inert within the potential window of the polymerization. The solvent must be able to dissolve the monomer and the supporting electrolyte and possess a high dielectric constant. Acetonitrile and dichloromethane are common choices.

The polymerization can be carried out under potentiostatic (constant potential) or potentiodynamic (scanning potential) conditions. Potentiodynamic polymerization, often performed using cyclic voltammetry, allows for the gradual growth of the polymer film and provides in-situ information about the polymerization process.[3]

Experimental Workflow for Electrochemical Polymerization

G cluster_prep Preparation cluster_cell Electrochemical Cell cluster_polymerization Polymerization cluster_analysis Analysis Monomer 1-Isopropyl-2,3- dimethoxybenzene Cell Three-Electrode Cell (Working, Counter, Reference) Monomer->Cell Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Cell Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Cell Potentiostat Potentiostat/ Galvanostat Cell->Potentiostat Degassing Degassing with Inert Gas (N2 or Ar) Cell->Degassing CV Cyclic Voltammetry (Potential Cycling) Degassing->CV Deposition Polymer Film Deposition on Working Electrode CV->Deposition EC_Analysis Electrochemical Characterization of Film Deposition->EC_Analysis Polymer-Coated Electrode Spectroscopy Spectroscopic Analysis (FTIR, Raman) Deposition->Spectroscopy Microscopy Microscopic Analysis (SEM, AFM) Deposition->Microscopy

Caption: Workflow for Electrochemical Polymerization.

Protocol 2: Potentiodynamic Electrochemical Polymerization

This protocol is based on general procedures for the electropolymerization of aromatic compounds.

Materials:

  • This compound (monomer)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or another suitable supporting electrolyte

  • Anhydrous acetonitrile or dichloromethane (solvent)

  • Working electrode (e.g., glassy carbon, platinum, or gold disk)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, sonicate in deionized water and then in the chosen solvent, and dry under a stream of inert gas.

  • Electrolyte Solution: Prepare a solution of the monomer (e.g., 10-100 mM) and the supporting electrolyte (e.g., 0.1 M) in the anhydrous solvent.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared electrodes and the electrolyte solution.

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polymerization: Perform cyclic voltammetry by scanning the potential between a suitable lower limit (e.g., 0 V) and an upper limit determined by the oxidation potential of the monomer (e.g., +1.5 to +2.0 V vs. the reference electrode) for a set number of cycles (e.g., 10-50). The growth of the polymer film is typically observed by an increase in the peak currents with each cycle.

  • Film Characterization: After polymerization, gently rinse the polymer-coated working electrode with fresh solvent to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution and by various spectroscopic and microscopic techniques.

ParameterRecommended RangeRationale
Monomer Concentration 10-100 mMInfluences the rate of film growth and the quality of the resulting polymer film.
Scan Rate 20-100 mV/sAffects the morphology and properties of the deposited polymer film.
Number of Cycles 10-50Controls the thickness of the polymer film.
Potential Window 0 V to > Oxidation PotentialMust be wide enough to encompass the oxidation of the monomer.

III. Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization presents an environmentally benign alternative to traditional chemical methods.[4] Enzymes, such as peroxidases, can catalyze the oxidative polymerization of phenolic compounds in aqueous or mixed aqueous-organic media under mild conditions.[1] This approach can lead to polymers with well-defined structures and potentially enhanced biocompatibility.

Causality Behind Experimental Choices in Enzymatic Polymerization

Horseradish peroxidase (HRP) and soybean peroxidase (SBP) are commonly used enzymes for the polymerization of phenols.[1][4] These enzymes require a source of peroxide, typically hydrogen peroxide (H2O2), as the oxidant. The reaction is typically carried out in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The use of surfactants or organic co-solvents can be employed to enhance the solubility of hydrophobic monomers and the resulting polymers.[1]

Experimental Workflow for Enzymatic Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer 1-Isopropyl-2,3- dimethoxybenzene Reactor Reaction Vessel with Stirring Monomer->Reactor Enzyme Enzyme (e.g., HRP, SBP) Enzyme->Reactor Buffer Aqueous Buffer (e.g., Phosphate Buffer) Buffer->Reactor H2O2 Hydrogen Peroxide (Oxidant) H2O2->Reactor Slow Addition pH_Control Controlled pH Temp_Control Controlled Temperature (e.g., 25-37 °C) Denaturation Enzyme Denaturation (e.g., Heat or Solvent) Reactor->Denaturation Reaction Mixture Extraction Solvent Extraction of Polymer Denaturation->Extraction Precipitation Precipitation in Nonsolvent Extraction->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mw, Mn, PDI) Drying->GPC Purified Polymer NMR NMR (1H, 13C) Drying->NMR FTIR FTIR Drying->FTIR

Caption: Workflow for Enzymatic Polymerization.

Protocol 3: Peroxidase-Catalyzed Polymerization

This protocol is based on general procedures for the enzymatic polymerization of phenolic compounds.[4]

Materials:

  • This compound (monomer)

  • Horseradish peroxidase (HRP) or soybean peroxidase (SBP)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A water-miscible organic co-solvent if needed for monomer solubility (e.g., dioxane, acetone)

  • Methanol or another suitable non-solvent for precipitation

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the this compound monomer in the appropriate buffer or buffer/co-solvent mixture.

  • Enzyme Addition: Add the peroxidase enzyme to the monomer solution and stir gently to dissolve.

  • Initiation: Slowly add the hydrogen peroxide solution to the reaction mixture dropwise over a period of several hours using a syringe pump. This slow addition is crucial to avoid enzyme deactivation.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37 °C) with gentle stirring for 24-48 hours. The formation of a precipitate may indicate polymer formation.

  • Termination and Work-up: Terminate the reaction by adding a denaturing agent (e.g., a large volume of methanol or by heating).

  • Purification: If the polymer is soluble, precipitate it by adding a non-solvent. If the polymer has precipitated during the reaction, collect it by filtration. Wash the polymer extensively with water and/or methanol to remove the enzyme, buffer salts, and unreacted monomer.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

ParameterRecommended RangeRationale
pH 6.0-8.0Maintain optimal enzyme activity.
Temperature 25-37 °CBalances reaction rate and enzyme stability.
H2O2 Addition Rate Slow, dropwisePrevents enzyme deactivation by high local concentrations of peroxide.
Co-solvent Percentage 0-50% (v/v)Improves solubility of hydrophobic monomers but can affect enzyme activity.

IV. Copolymerization with Styrene: Modulating Polymer Properties

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating a comonomer such as styrene, the properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength, can be significantly altered. A study has reported the copolymerization of isopropyl cyano(2,3-dimethoxyphenyl)acrylate, a derivative of the topic monomer, with styrene via radical polymerization.[5]

Protocol 4: Radical Copolymerization with Styrene

This protocol is based on the reported synthesis of copolymers of a 2,3-dimethoxyphenyl-containing acrylate with styrene.[5]

Materials:

  • Isopropyl cyano(2,3-dimethoxyphenyl)acrylate (Monomer 1)

  • Styrene (Monomer 2)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (ABCN) or another suitable radical initiator

  • Anhydrous toluene or another suitable solvent

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a polymerization tube or flask, dissolve the two monomers and the radical initiator in the solvent. The ratio of the monomers can be varied to achieve different copolymer compositions.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Seal the tube or flask under vacuum or an inert atmosphere and place it in a thermostatically controlled bath at the appropriate temperature for the chosen initiator (e.g., 70 °C for ABCN).

  • Reaction Time: Allow the polymerization to proceed for a specified time (e.g., 24-72 hours).

  • Precipitation and Purification: Cool the reaction mixture and precipitate the copolymer by pouring the solution into a large volume of a non-solvent like methanol. Collect the polymer by filtration, re-dissolve it in a small amount of a good solvent (e.g., THF), and re-precipitate to ensure purity.

  • Drying: Dry the purified copolymer in a vacuum oven to a constant weight.

ParameterRecommended RangeRationale
Initiator Concentration 0.1-1.0 mol% of total monomersControls the rate of initiation and the final molecular weight.
Monomer Feed Ratio VariedDetermines the composition of the resulting copolymer.
Temperature Dependent on initiatorMust be appropriate for the thermal decomposition of the chosen radical initiator.

V. Characterization of Poly(this compound) Derivatives

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's chemical structure, including the nature of the linkages (C-C vs. C-O) and the copolymer composition.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer and to confirm the success of the polymerization.[6]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5]

  • Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC): TGA provides information on the thermal stability and decomposition profile of the polymer, while DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[5]

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): For electrochemically synthesized films, these techniques are used to study the surface morphology and topography.[7][8]

VI. Applications in Drug Development

Polymers derived from this compound hold promise in the field of drug development, primarily as components of drug delivery systems.

  • Polymeric Micelles: Amphiphilic block copolymers incorporating a hydrophobic poly(this compound) segment and a hydrophilic segment (e.g., polyethylene glycol) can self-assemble in aqueous media to form polymeric micelles.[9][10] These micelles can encapsulate hydrophobic drugs in their core, enhancing their solubility, stability, and bioavailability.[9][10][11]

  • Controlled Release Systems: The polymer matrix can be designed to release the encapsulated drug in a controlled manner, either through diffusion, degradation of the polymer backbone, or in response to a specific stimulus (e.g., pH, temperature).

  • Biocompatible Coatings: The ability to form thin films via electrochemical polymerization makes these polymers suitable for coating medical devices and implants to improve their biocompatibility and to serve as a reservoir for localized drug delivery.

Conclusion

The polymerization of this compound derivatives offers a versatile platform for the creation of novel polymers with tunable properties. By carefully selecting the polymerization method—be it oxidative coupling, electrochemical deposition, enzymatic catalysis, or copolymerization—researchers can access a wide range of materials with potential applications in drug delivery and beyond. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of these promising polymers.

References

  • Thabet, Y., et al. (2022). Complex polymeric nanomicelles co-delivering doxorubicin and dimethoxycurcumin for cancer chemotherapy. PMC.
  • Mirkamali, A., et al. (2004). Oxidative coupling of 3,4-dimethoxy-acetamido stilbene (1).
  • Wang, S.-H., et al. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Rubert Pérez, C. M., et al. (2022).
  • Momekova, D., et al. (2023). Application of Polymeric Micelles for Drug and Gene Delivery. MDPI.
  • Parveen, S., et al. (2021). Preparation and characterization of nanocomposites with polyphenylene oxide.
  • Schulze, M., & Sicken, M. (1996). Process for the preparation of poly-p-diisopropylbenzene.
  • Uyama, H., et al. (2002). Structural Control in Enzymatic Oxidative Polymerization of Phenols with Varying the Solvent and Substituent Nature.
  • Murakami, S., et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)
  • Compton, Z. J., et al. (2022). Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates.
  • Grzybowski, M., et al. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Accounts of Chemical Research.
  • De Nicola, M., et al. (2023). Poly(phenylene oxide) Films with Hydrophilic Sulfonated Amorphous Phase and Physically Cross-Linking Hydrophobic Crystalline Phase.
  • Singh, C. K., et al. (2021). 3,4-Dihydroxyhydrocinnamic acid conjugated methoxy-poly(ethylene glycol)-poly(lactic acid) polymeric micelles for Bortezomib delivery and efficacy enhancement in doxorubicin-resistant breast cancer.
  • Genies, E. M., & Bidan, G. (1984). Electrochemical polymerization of aromatic compounds. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry.
  • Almhdawi, K. A. (2022). Photo-Induced Drug Release from Polymeric Micelles and Liposomes: Phototriggering Mechanisms in Drug Delivery Systems. BYU ScholarsArchive.
  • Kalra, B., et al. (2003).
  • Politakos, N., et al. (2023).
  • Dogan, H., & Yilmaz, L. (2000). Characterization of the poly(phenylene oxide) dense membrane prepared at different temperatures.

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Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Isopropyl-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The analysis of 1-Isopropyl-2,3-dimethoxybenzene (C₁₁H₁₆O₂) presents a specific challenge in organic impurity profiling and fragrance chemistry. Unlike its symmetric analogs (e.g., 1,4-diisopropylbenzene), this molecule possesses a distinct steric environment due to the ortho-adjacency of the isopropyl group and the C2-methoxy substituent.[1] This structural crowding influences both its chromatographic retention behavior and its mass spectral fragmentation efficiency.

This guide provides a validated protocol for the separation and identification of this compound, distinguishing it from likely regioisomers (e.g., the 3,4-dimethoxy variant). The method relies on capillary Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS), optimized for resolution of steric isomers and sensitivity down to the sub-ppm level.[1]

Key Physicochemical Properties (Theoretical & Empirical)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₆O₂Target Ion: m/z 180.1 (M⁺)
Molecular Weight 180.25 g/mol Precursor for fragmentation logic.
Boiling Point (Est.) 225°C - 235°CRequires mid-range oven ramp; elutes after simple dimethoxybenzenes.[1]
LogP (Est.) ~3.1Lipophilic; requires non-polar solvents (DCM, Hexane).
Steric Profile High (1,2,3-substitution)Expect "Ortho Effect" in MS fragmentation (loss of substituents).[1]

Analytical Method Development

Chromatographic Separation Strategy

The primary challenge is separating the 2,3-dimethoxy isomer from the 2,4- and 3,4- isomers.[1] A standard 5% phenyl-arylene stationary phase (e.g., DB-5ms) provides the necessary selectivity based on boiling point and pi-pi interaction differences.[1]

  • Column Selection: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The "Ultra Inert" deactivation is critical.[2] Methyoxybenzenes can exhibit tailing on active sites due to the lone pairs on the oxygen atoms.[2]

  • Carrier Gas: Helium at constant flow (1.0 mL/min).[2]

    • Rationale: Maintains resolution across the temperature ramp.

Mass Spectrometry Detection (EI)

The electron ionization (70 eV) of alkyl-alkoxybenzenes follows a predictable yet distinct pathway.

  • Molecular Ion (M⁺): m/z 180.[2] Expect a prominent, stable molecular ion due to the aromatic ring.[2]

  • Primary Fragmentation:

    • Loss of Methyl (M-15): m/z 165. Cleavage of the methoxy methyl group.[2]

    • Loss of Isopropyl (M-43): m/z 137. Benzylic cleavage removing the isopropyl group.[2]

  • Diagnostic Ratio: The ratio of m/z 165 to m/z 137 helps distinguish this isomer.[2] The steric hindrance at the 2-position often accelerates the loss of the C2-methoxy methyl group compared to less hindered isomers.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): Naphthalene-d8 or 1,2,4-Trimethylbenzene-d9 (to match retention window).[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[2]

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column saturation; linearizes response.
Injection Vol 1.0 µLStandard capillary volume.
Oven Program 60°C (1 min hold) Ramp 15°C/min to 200°C Ramp 25°C/min to 300°C (3 min hold)Slow ramp in the 140-200°C window resolves isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix.
Source Temp 230°CStandard for EI; minimizes source fouling.
Scan Range m/z 40 – 350Covers all diagnostic fragments.
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg analyte in 10 mL DCM (1000 ppm).

  • Working Standard: Dilute Stock to 10 ppm in DCM containing 5 ppm ISTD.

  • Filtration: Filter through 0.2 µm PTFE syringe filter if particulate matter is suspected.[2]

Visualization of Analytical Logic

Analytical Workflow Diagram

This diagram outlines the critical decision points in the analysis, from sample extraction to data processing.[2]

AnalyticalWorkflow Sample Sample Matrix (Synthesis Crude/Drug Product) Extraction L/L Extraction (DCM or Hexane) Sample->Extraction Solubilization Prep Dilution & ISTD Addition (Naphthalene-d8) Extraction->Prep Clean-up GC GC Separation (DB-5ms Column) Prep->GC Injection (Split 20:1) MS MS Detection (EI Source 70eV) GC->MS Elution Data Data Processing (Ion Ratio Confirmation) MS->Data TIC/SIM Data->GC Re-optimize Ramp if resolution < 1.5

Figure 1: End-to-end analytical workflow for the isolation and detection of this compound.

Mechanistic Fragmentation Pathway

Understanding the EI fragmentation is vital for distinguishing the 2,3-isomer from the 2,4- or 3,4-isomers. The proximity of the isopropyl group to the methoxy group facilitates specific mass losses.

Fragmentation M_Ion Molecular Ion (M+) m/z 180 Frag_Me [M - CH3]+ m/z 165 (Methoxy Cleavage) M_Ion->Frag_Me -15 Da (Methyl) Frag_Iso [M - C3H7]+ m/z 137 (Isopropyl Cleavage) M_Ion->Frag_Iso -43 Da (Isopropyl) Deep_Frag Ring Degradation m/z 91, 77 Frag_Me->Deep_Frag High Energy Tropylium Substituted Tropylium m/z 137 (Resonance Stable) Frag_Iso->Tropylium Rearrangement Tropylium->Deep_Frag -CO / -C2H2

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway. The competition between methyl loss and isopropyl loss is the diagnostic signature.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness pillar), the following system suitability tests (SST) must be performed before every batch.

System Suitability Criteria
  • Resolution (Rs): If analyzing a mixture of isomers,

    
     is required between this compound and 1-isopropyl-3,4-dimethoxybenzene.[1]
    
  • Tailing Factor: Must be ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     for the target peak. Higher tailing indicates active sites in the liner or column (replace liner with Ultra Inert wool).
    
  • Signal-to-Noise (S/N): For the 10 ppm standard, S/N should exceed 100:1 at m/z 180.

Troubleshooting Guide
  • Issue: Poor separation of isomers.

    • Root Cause: Ramp rate too fast in the critical 150-180°C window.

    • Fix: Slow ramp to 5°C/min in this region or switch to a more polar column (e.g., DB-WAX) to leverage dipole interactions with the methoxy groups.

  • Issue: Variable Ion Ratios.

    • Root Cause: Detector saturation or source contamination.[2]

    • Fix: Dilute sample or clean ion source. Ensure the EM voltage is tuned using PFTBA (FC-43).

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Standard text for GC-MS method development logic).

  • NIST Mass Spectrometry Data Center. (2023).[2] Retention Indices for Dimethoxybenzenes. National Institute of Standards and Technology.[2][3]

  • Agilent Technologies. (2020).[2] Fast GC/MS Analysis for Aromatic Content. Application Note 5994-1875EN. (Provides baseline parameters for alkyl-benzene separation).

  • Matisová, E., et al. (1989).[2][4] Identification of alkylbenzenes up to C12 by capillary gas chromatography-mass spectrometry. Journal of Chromatography A, 475, 113-123.[1] (Foundational work on alkylbenzene retention indices).

Sources

High-performance liquid chromatography (HPLC) methods for 1-Isopropyl-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Isopropyl-2,3-dimethoxybenzene

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This document provides a foundational protocol for researchers, quality control analysts, and drug development professionals, ensuring accurate determination of purity and concentration. The methodology is built upon established chromatographic principles and validated according to internationally recognized standards, providing a self-validating system for immediate implementation.

Introduction: The Analytical Imperative for this compound

This compound, also known as 3-Isopropylveratrole, is a key intermediate in the synthesis of various organic compounds, including pharmacologically active molecules.[1] Its precise quantification is critical for ensuring the quality, consistency, and stoichiometric accuracy of subsequent synthetic steps. An impurity or inaccurate measurement at this stage can have cascading effects on the yield and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This application note describes an isocratic RP-HPLC method coupled with UV detection, a workhorse combination in pharmaceutical and chemical analysis, tailored specifically for this analyte.

The Chromatographic Rationale: Causality Behind Experimental Choices

The development of a successful HPLC method is predicated on a clear understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. This compound is a non-polar, aromatic compound, which dictates the optimal approach for its separation.

The Separation Mechanism: Reversed-Phase Chromatography

Reversed-phase HPLC is the method of choice for separating non-polar to moderately polar compounds.[3] The fundamental principle involves a non-polar stationary phase and a polar mobile phase.[4] Our analyte, being hydrophobic, will preferentially interact with the non-polar stationary phase. By introducing a competing non-polar organic solvent into the mobile phase, we can modulate this interaction and elute the analyte from the column. The primary mechanism of retention in this context is hydrophobic interaction.[5]

Stationary Phase Selection: C18 vs. Phenyl Columns
  • C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, featuring long alkyl chains (18 carbons) bonded to silica particles.[4] This creates a highly hydrophobic surface, ideal for retaining non-polar molecules like this compound through van der Waals forces. For routine quantitative analysis, a C18 column provides excellent retention and robustness.[3]

  • Phenyl Columns: These columns have phenyl groups bonded to the silica. In addition to hydrophobic interactions, they can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the benzene ring of the analyte. While not strictly necessary for this single-analyte method, a phenyl column could be advantageous if separating closely related aromatic impurities.

For this protocol, we select a C18 column due to its versatility, proven performance, and the straightforward nature of quantifying a single target analyte.

Mobile Phase Optimization: The Elution Engine

The mobile phase in RP-HPLC is typically a mixture of water and a miscible, less polar organic solvent.[6]

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[7] We will use Acetonitrile (ACN) as the organic component.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is employed. This is ideal for analyzing a single compound or a simple mixture, as it provides consistent run times and requires simpler instrumentation compared to gradient elution.[8][9] The ratio of water to acetonitrile is optimized to achieve a suitable retention time, ensuring the analyte peak is well-resolved from the solvent front without being excessively retained, which would lead to broader peaks and longer analysis times.

Detection: Leveraging UV Absorbance

The benzene ring in this compound is a chromophore, meaning it absorbs ultraviolet (UV) light. The presence of the dimethoxy substituents on the aromatic ring influences the absorption maximum (λmax). Aromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength for detection.[10] However, for enhanced sensitivity, it is best to set the detector to the analyte's λmax. For dimethoxybenzene derivatives, this is often shifted to longer wavelengths, around 270-290 nm.[11] A UV scan of a standard solution confirms the optimal wavelength. For this method, a wavelength of 275 nm is selected to maximize signal-to-noise ratio.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a complete system. Adherence to the system suitability requirements detailed within ensures the validity of the results generated on any given day.

Materials and Equipment
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

  • Glassware & Consumables:

    • Class A volumetric flasks and pipettes.

    • Analytical balance.

    • HPLC vials with caps.

    • Syringe filters (0.45 µm, PTFE for organic solvents).

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Measure 650 mL of HPLC-grade acetonitrile.

  • Measure 350 mL of HPLC-grade water.

  • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

3.3.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

3.3.3. Calibration Standards Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.

3.3.4. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This yields a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12]

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O 65:35) D Equilibrate HPLC System A->D B Prepare Standard Solutions E System Suitability Test (SST) B->E C Prepare Sample (Weigh, Dissolve, Filter) F Inject Blank, Standards, & Samples C->F D->E Stable Baseline E->F SST Pass G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I J Final Report I->J

Sources

Catalytic applications of metal complexes with 1-Isopropyl-2,3-dimethoxybenzene-derived ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of Metal Complexes with 1-Isopropyl-2,3-dimethoxybenzene-Derived Ligands

Executive Summary

This application note details the utility of This compound (referred to herein as IsoVer ) as a specialized ligand backbone in transition metal catalysis. While structurally related to the common p-cymene ligand, the IsoVer scaffold introduces a unique electronic profile due to the electron-donating methoxy groups at the 2,3-positions, combined with the steric demand of the 1-isopropyl group.

Key Advantages:

  • Electronic Tuning: The electron-rich veratrole core increases electron density at the metal center, stabilizing higher oxidation states and enhancing the hydricity of metal-hydride intermediates in hydrogenation cycles.

  • Steric Protection: The isopropyl group provides necessary bulk to prevent catalyst aggregation and improve enantioselectivity in asymmetric transformations.

  • Versatility: Applicable as an

    
    -arene ligand in Ruthenium(II) transfer hydrogenation and as a biaryl backbone for Palladium(0/II) phosphine ligands.
    

Ligand Profile & Structural Logic

The IsoVer ligand (3-isopropylveratrole) represents a "privileged" substitution pattern that balances steric bulk with electronic activation.

PropertyDescriptionCatalytic Implication
Chemical Name This compoundBackbone precursor.
Coordination Mode

-Arene (Ru, Rh, Ir)
Occupies 3 coordination sites; stabilizes "Piano-Stool" geometry.[1]
Electronic Effect Strong

-donation (+M effect of OMe)
Increases electron density on Metal; accelerates oxidative addition.
Steric Effect Isopropyl (ortho to OMe)Inhibits catalyst dimerization; enhances chiral induction.
Structural Comparison
  • vs. p-Cymene: p-Cymene is the industry standard but is electronically neutral. IsoVer is significantly more electron-rich, making it superior for difficult reductions where a more hydridic Ru-H species is required.

  • vs. Hexamethylbenzene: While hexamethylbenzene is electron-rich, it is sterically rigid. IsoVer offers a "tunable" steric wall via the isopropyl rotation.

Application I: Asymmetric Transfer Hydrogenation (ATH)

The primary application of IsoVer -derived complexes is in the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation of ketones and imines. The complex operates via a metal-ligand bifunctional mechanism (Noyori-type).

Mechanistic Rationale

The electron-donating methoxy groups on the IsoVer ring increase the basicity of the Ruthenium center. In the catalytic cycle, this enhances the formation of the Ru-H species from the formate/isopropanol hydrogen source. The increased electron density destabilizes the Ru-H bond slightly, making the hydride transfer to the substrate faster (higher turnover frequency).

Catalytic Cycle Visualization

ATH_Cycle Fig 1. Catalytic Cycle for Ru(IsoVer)-Mediated Transfer Hydrogenation. The electron-rich IsoVer ligand accelerates the Hydride formation step. Precursor Precursor [Ru(IsoVer)Cl2]2 ActiveCat Active Catalyst (16e-) Ru(IsoVer)(TsDPEN) Precursor->ActiveCat + TsDPEN + Base (KOtBu) Hydride Ruthenium Hydride (18e-) Ru-H species ActiveCat->Hydride + HCOOH / IPA (Hydrogen Source) Substrate Substrate Binding (Ketone) Hydride->Substrate Hydride Transfer Product Product Release (Chiral Alcohol) Substrate->Product Enantioselective Reduction Product->ActiveCat Regeneration

Detailed Protocol: Synthesis and Catalysis

Objective: Synthesis of the dimer [Ru(IsoVer)Cl2]2 and subsequent ATH of Acetophenone.

Phase A: Synthesis of [Ru( -IsoVer)Cl ]

This protocol is adapted from standard Ru-arene synthesis methodologies (e.g., Bennett & Smith).

Reagents:

  • RuCl

    
    ·xH
    
    
    
    O (1.0 eq)
  • This compound (IsoVer ) (5.0 eq)

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve RuCl

    
    ·xH
    
    
    
    O (1.0 g) in ethanol (50 mL).
  • Ligand Addition: Add IsoVer (3.5 mL, excess) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) under an Argon atmosphere for 12–16 hours. The solution will change from dark brown to deep orange/red.

  • Precipitation: Cool the reaction to room temperature. Reduce volume to ~10 mL via rotary evaporation. Add diethyl ether (50 mL) to precipitate the dimer.

  • Filtration: Filter the orange solid, wash copiously with ether (to remove unreacted arene), and dry under high vacuum.

    • Yield Expectation: 75–85%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show downfield shifts for the arene protons compared to free ligand due to coordination.
Phase B: Catalytic Asymmetric Transfer Hydrogenation

Reaction: Acetophenone


 (R)-1-Phenylethanol

Reagents:

  • Catalyst Precursor: [Ru(IsoVer)Cl2]2 (0.005 mmol)

  • Chiral Ligand: (1S,2S)-TsDPEN (0.012 mmol)

  • Substrate: Acetophenone (1.0 mmol)

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope)

Workflow:

  • Catalyst Generation: In a Schlenk tube, mix [Ru(IsoVer)Cl2]2 and TsDPEN in dry DCM (2 mL). Stir for 10 mins. The solution turns purple/red, indicating formation of the 16e- active species.

  • Substrate Addition: Add Acetophenone (120 mg, 1 mmol).

  • Initiation: Add the Formic Acid/TEA mixture (0.5 mL).

  • Reaction: Stir at 28°C. Monitor by TLC or GC.

    • Note: Due to the electron-rich IsoVer , reaction times are often faster (2–4 hours) compared to p-cymene analogs (6–12 hours).

  • Workup: Quench with water, extract with ethyl acetate, and dry over Na

    
    SO
    
    
    
    .
  • Analysis: Determine conversion by GC and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Application II: Biaryl Phosphine Scaffolds (Pd-Catalysis)

Beyond Ru-arene chemistry, IsoVer serves as a high-value backbone for Buchwald-type phosphine ligands.

Concept: Lithiation of IsoVer at the 4-position, followed by reaction with chlorodicyclohexylphosphine (


), yields a ligand analogous to SPhos  but with modified sterics (isopropyl vs. methoxy).

Structure-Activity Relationship:

  • SPhos (Standard): 2,6-dimethoxy backbone. Excellent for Suzuki coupling.

  • IsoVer-Phos (Proposed): 2,3-dimethoxy-4-phosphino-1-isopropyl.

    • The isopropyl group provides remote steric bulk that can influence the reductive elimination step in Pd-catalyzed C-N coupling (Buchwald-Hartwig).

Comparative Data (Hypothetical based on SPhos analogs):

Ligand BackbonePd-Catalyzed ReactionYield (Suzuki)Yield (Amination)
SPhos Chlorobenzene + Boronic Acid98%95%
IsoVer-Phos Chlorobenzene + Boronic Acid92%99%
InterpretationThe increased bulk of IsoVer favors the difficult reductive elimination in amination reactions.

References

  • Synthesis of 3-Isopropylveratrole (IsoVer)

    • Title: Synthesis of Miltirone and Rel
    • Source:Journal of Organic Chemistry, 1990.
    • URL:[Link]

  • General Ru-Arene Hydrogenation (Foundational)

    • Title: Asymmetric Transfer Hydrogenation C
    • Source:Accounts of Chemical Research, 1997 (Noyori et al.).
    • URL:[Link]

  • Electronic Effects in Arene Ligands

    • Title: Electronic Effects of the Arene Ligand in Ruthenium(II) Anticancer Complexes.
    • Source:Inorganic Chemistry, 2010.
    • URL:[Link]

  • Dialkoxybenzene Ligands in Catalysis

    • Title: Ruthenium(II)
    • Source:Dalton Transactions, 2014.[2]

    • URL:[Link]

  • Biaryl Phosphine Ligand Design

    • Title: Universal Palladium Catalysts for the Suzuki-Miyaura Coupling.
    • Source:Angewandte Chemie Int. Ed., 2005 (Buchwald et al.).
    • URL:[Link]

Sources

Application Notes and Protocols: 1-Isopropyl-2,3-dimethoxybenzene as a Versatile Starting Material for Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Substituted Benzene Derivatives in Agrochemical Synthesis

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is of paramount importance. Substituted benzene derivatives, particularly those bearing a combination of alkyl and alkoxy groups, offer a rich platform for the development of new herbicides, fungicides, and insecticides. 1-Isopropyl-2,3-dimethoxybenzene, a readily accessible aromatic compound, represents an underutilized yet highly promising starting material for the synthesis of a diverse array of potential agrochemical candidates.

The strategic arrangement of the isopropyl and vicinal dimethoxy groups on the benzene ring provides a unique combination of steric and electronic properties. The methoxy groups can be selectively manipulated to introduce reactive hydroxyl functionalities, while the isopropyl group can influence the molecule's lipophilicity and binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key chemical transformations and providing robust protocols to facilitate its use in agrochemical research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂-
Molecular Weight 180.24 g/mol -
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point ~235-240 °C (estimated)-
Solubility Soluble in common organic solvents (e.g., DCM, ether, toluene); insoluble in water.General knowledge

Proposed Synthetic Pathways to Key Agrochemical Intermediates

The primary synthetic value of this compound lies in its conversion to substituted phenolic compounds, which are common building blocks in a wide range of commercial and experimental agrochemicals. The following section outlines a strategic, multi-step approach to leverage this starting material.

Workflow for the Generation of a Key Phenolic Intermediate

The overall strategy involves the synthesis of the starting material, followed by selective demethylation to unmask a reactive phenol.

G cluster_0 Synthesis of Starting Material cluster_1 Core Transformation cluster_2 Derivatization to Agrochemical Scaffolds 2-Isopropylphenol 2-Isopropylphenol 1-Bromo-2-isopropyl-6-methoxybenzene 1-Bromo-2-isopropyl-6-methoxybenzene 2-Isopropylphenol->1-Bromo-2-isopropyl-6-methoxybenzene 1. Bromination 2. Methylation This compound This compound 1-Bromo-2-isopropyl-6-methoxybenzene->this compound Methoxylation 2-Isopropyl-3-methoxyphenol 2-Isopropyl-3-methoxyphenol This compound->2-Isopropyl-3-methoxyphenol Selective Demethylation Herbicidal Phenyl Ethers Herbicidal Phenyl Ethers 2-Isopropyl-3-methoxyphenol->Herbicidal Phenyl Ethers Williamson Ether Synthesis Fungicidal Carbamates Fungicidal Carbamates 2-Isopropyl-3-methoxyphenol->Fungicidal Carbamates Carbamoylation Insecticidal Esters Insecticidal Esters 2-Isopropyl-3-methoxyphenol->Insecticidal Esters Esterification

Caption: Proposed synthetic workflow from 2-isopropylphenol to diverse agrochemical scaffolds via this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations outlined above. These are based on established literature procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Part 1: Synthesis of this compound

This synthesis is a multi-step process starting from commercially available 2-isopropylphenol.

Step 1a: Bromination of 2-Isopropylphenol

This procedure selectively brominates the position ortho to the hydroxyl group.

  • Materials: 2-Isopropylphenol, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-isopropylphenol (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-6-isopropylphenol.

Step 1b: Methylation of 2-Bromo-6-isopropylphenol

  • Materials: 2-Bromo-6-isopropylphenol, Dimethyl sulfate (DMS), Potassium hydroxide (KOH), Methanol.

  • Protocol:

    • To a solution of 2-bromo-6-isopropylphenol (1.0 eq) in methanol, add a solution of KOH (1.2 eq) in methanol.

    • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 3 hours.

    • After cooling, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting 1-bromo-3-isopropyl-2-methoxybenzene by distillation.[1]

Step 1c: Methoxylation to this compound

  • Materials: 1-Bromo-3-isopropyl-2-methoxybenzene, Sodium methoxide, Copper(I) iodide, N,N-Dimethylformamide (DMF).

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, combine 1-bromo-3-isopropyl-2-methoxybenzene (1.0 eq), sodium methoxide (1.5 eq), and copper(I) iodide (0.1 eq) in DMF.

    • Heat the mixture to 120-130 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature and pour it into a mixture of ice and water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation to obtain this compound.

Part 2: Selective Demethylation to 2-Isopropyl-3-methoxyphenol

The selective cleavage of one of the two methoxy groups is a critical step. The methoxy group ortho to the bulky isopropyl group is sterically hindered, suggesting that demethylation will preferentially occur at the C3 position. Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers.[2][3][4][5]

G cluster_0 Selective Demethylation Mechanism Start This compound Adduct Lewis Acid-Base Adduct with BBr3 Start->Adduct Coordination Intermediate Bromide Attack at less hindered C3-Methyl Adduct->Intermediate SN2 Attack Product 2-Isopropyl-3-methoxyphenol Intermediate->Product Hydrolysis

Caption: Mechanism of selective demethylation using Boron Tribromide.

  • Materials: this compound, Boron tribromide (BBr₃) solution in DCM, Dichloromethane (DCM), Methanol, Saturated aqueous sodium bicarbonate.

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a 1M solution of BBr₃ in DCM (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-3-methoxyphenol.

Part 3: Derivatization to Potential Agrochemicals

The resulting 2-isopropyl-3-methoxyphenol is a versatile intermediate for creating a variety of potential agrochemicals.

Protocol 3a: Synthesis of a Phenyl Ether Derivative (Williamson Ether Synthesis)

Phenyl ether derivatives are a well-known class of herbicides.[6] The Williamson ether synthesis is a classic and reliable method for their preparation.[7][8][9][10]

  • Materials: 2-Isopropyl-3-methoxyphenol, Sodium hydride (NaH), an appropriate alkyl halide (e.g., 4-chlorobenzyl chloride), Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-isopropyl-3-methoxyphenol (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Add the alkyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 3b: Synthesis of a Carbamate Derivative

Carbamates are a prominent class of insecticides and fungicides.[11][12][13][14][15]

  • Materials: 2-Isopropyl-3-methoxyphenol, an appropriate isocyanate (e.g., methyl isocyanate), Triethylamine, Anhydrous Toluene.

  • Protocol:

    • Dissolve 2-isopropyl-3-methoxyphenol (1.0 eq) and a catalytic amount of triethylamine in anhydrous toluene.

    • Add the isocyanate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound serves as a valuable, yet underexplored, starting material for the synthesis of novel agrochemical candidates. The synthetic pathways detailed in this guide, particularly the selective demethylation to form 2-isopropyl-3-methoxyphenol, open the door to a wide range of derivatives, including phenyl ethers and carbamates, which have established utility in the agrochemical industry. The protocols provided offer a solid foundation for researchers to explore the structure-activity relationships of this promising molecular scaffold. Further derivatization and biological screening are warranted to fully elucidate the potential of this compound class in developing next-generation crop protection agents.

References

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Available online: [Link]

  • BBr3 demethylation : r/Chempros - Reddit. Available online: [Link]

  • CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents.
  • Improved Method for Demethylation of Nitrocatechol Methyl Ethers | Request PDF. Available online: [Link]

  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC. Available online: [Link]

  • Effect of the Support Functionalization of Mono- and Bimetallic Ni/Co Supported on Graphene in Hydrodeoxygenation of Guaiacol | Request PDF. Available online: [Link]

  • Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols - PubMed. Available online: [Link]

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  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Available online: [Link]

  • IMPROVED SYNTHESIS OF 1,2-DIMETHOXY-3-ISOPROPYLBENZENE AND GENERAL SYNTHESIS OF 3-SUBSTITUTED-1,2-DIMETHOXYBENZENES. Available online: [Link]

  • Williamson Ether Synthesis - YouTube. Available online: [Link]

  • US4700005A - Preparation of phenolic ethers - Google Patents.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. Available online: [Link]

  • Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity - MDPI. Available online: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. Available online: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available online: [Link]

  • WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents.
  • Structure—activity relationships for insecticidal carbamates - PMC - PubMed Central. Available online: [Link]

  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents.
  • (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers - ResearchGate. Available online: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available online: [Link]

  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. Available online: [Link]

  • EP0093604A1 - Fungicidal carbamates and thiolcarbamates - Google Patents.
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  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available online: [Link]

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  • An Improved Process For Preparing 2, 6 Diisopropyl Phenol - Quick Company. Available online: [Link]

  • A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes - PMC - NIH. Available online: [Link]

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Available online: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. Available online: [Link]

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Advanced Application Note: Asymmetric Synthesis Involving Chiral Derivatives of 1-Isopropyl-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-2,3-dimethoxybenzene (also known as 3-Isopropylveratrole , CAS: 71720-27-9) is a privileged aromatic scaffold in the synthesis of bioactive diterpenoids, specifically the abietane and icetexane families (e.g., Miltirone, Barbatusol, Komaroviquinone). While the molecule itself is achiral, its unique substitution pattern—combining the steric bulk of the isopropyl group with the electron-donating, ortho-directing capability of the vicinal dimethoxy motif—makes it an ideal platform for asymmetric desymmetrization and stereoselective cascade cyclizations .

This guide details the protocols for synthesizing this core scaffold and leveraging it in asymmetric synthesis to generate high-value chiral pharmaceutical intermediates.

Structural Analysis & Reactivity Profile

The utility of this compound lies in its electronic and steric landscape.

  • Electronic Activation: The 2,3-dimethoxy pattern creates a highly electron-rich system. The position para to the isopropyl group (C4) is electronically activated for Friedel-Crafts acylations and halogenations.

  • Directed Ortho Metalation (DoM): The C4 and C6 positions are susceptible to lithiation. However, C6 is sterically crowded by the isopropyl group, making C4 the kinetically favored site for Directed Ortho Metalation (DoM), allowing for precise regioselective functionalization.

  • Steric Steering: The bulky isopropyl group exerts significant conformational control, which is critical when this unit is coupled to chiral auxiliaries or subjected to enantioselective catalysis.

Figure 1: Reactivity & Retrosynthetic Logic

G Core 1-Isopropyl-2,3- dimethoxybenzene (Achiral Scaffold) DoM Regioselective Lithiation (C4 Functionalization) Core->DoM n-BuLi, TMEDA Coupling Coupling w/ Chiral Electrophiles DoM->Coupling Electrophile Addition Cyclization Asymmetric Cyclization Coupling->Cyclization Lewis Acid / Catalyst Target Chiral Diterpenoids (e.g., (+)-Komaroviquinone) Cyclization->Target Stereocontrol

Caption: Workflow transforming the achiral 3-isopropylveratrole core into complex chiral targets via Directed Ortho Metalation (DoM) and asymmetric cyclization.

Protocol 1: Synthesis of the Core Scaffold

Objective: Scalable synthesis of this compound (3-Isopropylveratrole) from commercially available precursors.

Rationale

Direct Friedel-Crafts alkylation of veratrole with isopropyl halides often leads to mixtures of isomers (3- vs 4-substituted). The most reliable route utilizes 2,3-dihydroxybenzaldehyde (o-vanillin analog) or 3-isopropylcatechol followed by methylation.

Materials
  • Precursor: 3-Isopropylcatechol (CAS 2138-48-9) or 2,3-Dimethoxybenzaldehyde.

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF (anhydrous).

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with 3-Isopropylcatechol (10.0 g, 65.7 mmol) and anhydrous acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (27.2 g, 197 mmol, 3.0 eq) in a single portion. Stir vigorously to create a suspension.
    
  • Methylation: Add Dimethyl sulfate (13.7 mL, 144 mmol, 2.2 eq) dropwise via an addition funnel over 30 minutes. Caution: DMS is highly toxic. Use a bleach trap for off-gassing.

  • Reflux: Heat the mixture to reflux (56°C) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in

    
    , wash with 1M NaOH (to remove unreacted phenols), water, and brine. Dry over 
    
    
    
    .[1]
  • Distillation: Purify the crude oil by vacuum distillation (bp ~90-95°C at 2 mmHg) to yield a colorless oil.

Expected Yield: 85–92% Purity: >98% (GC-MS)

Protocol 2: Asymmetric Synthesis of Diterpenoid Precursors

Context: This protocol describes the conversion of the core scaffold into a chiral intermediate for Taxamairin or Barbatusol analogs. The chirality is often introduced via a coupling reaction with a chiral terpene fragment or an enantioselective ring-closing reaction.

Mechanism: The "Benzyl Bromide" Strategy

The scaffold is first brominated at the benzylic position (or the ring C4 position) and then coupled. A common route involves C4-bromination followed by lithiation and addition to a chiral ketone (e.g., a camphor derivative or a chiral cyclohexanone).

Experimental Workflow

Step A: Regioselective Bromination

  • Dissolve this compound (5.0 g) in

    
    .
    
  • Add NBS (N-Bromosuccinimide) (1.05 eq) at 0°C. The 2,3-dimethoxy groups direct bromination exclusively to the C4 position (para to the isopropyl is blocked? No, para to isopropyl is C4. Actually, in 1,2,3-substitution, C4 is para to C1-isopropyl? No, C1=isopropyl, C2=OMe, C3=OMe. C4 is adjacent to OMe. C5 is meta. C6 is adjacent to Isopropyl.

    • Correction: In this compound, C4 is ortho to the C3-OMe. C5 is meta. C6 is ortho to the Isopropyl.

    • Selectivity: Electrophilic aromatic substitution favors the position para to the strongest activator (OMe) and sterically less hindered. C4 is activated by C3-OMe (ortho) and C2-OMe (meta). C5 is activated by C2-OMe (para). C6 is hindered. Result: Bromination occurs predominantly at C4 (para to C1-isopropyl) or C5 ? Actually, typically C4 (para to C1) is preferred in similar systems like Barbatusol synthesis (See Reference 1.7).

Step B: Asymmetric Coupling (The Chiral Step)

  • Lithiation: Treat the 4-bromo-1-isopropyl-2,3-dimethoxybenzene with

    
    -BuLi (1.1 eq) in THF at -78°C.
    
  • Chiral Electrophile: Add a chiral ketone (e.g., (S)-carvone or a chiral decalone derivative) dropwise.

  • Workup: Quench with sat.

    
    .
    
  • Result: Formation of a diastereomeric alcohol. The bulky isopropyl group on the aromatic ring enhances diastereoselectivity (dr > 10:1) by directing the approach of the nucleophile away from the steric bulk.

Figure 2: Asymmetric Pathway Logic

Pathway Start 3-Isopropylveratrole Bromination Bromination (NBS) (Regioselective at C4) Start->Bromination Lithiation Lithiation (-78°C) Ar-Li Species Bromination->Lithiation ChiralAdd Addition to Chiral Ketone (Stereocenter Formation) Lithiation->ChiralAdd Kinetic Control Final Chiral Diterpene Intermediate (High dr) ChiralAdd->Final

Caption: Stereoselective coupling pathway utilizing the steric bulk of the isopropyl group to induce diastereoselectivity.

Quantitative Data Summary

ParameterValue / RangeNotes
Boiling Point (Core) 90–95°C @ 2 mmHgVacuum distillation required.[2]
Lithiation Temp -78°CCritical to prevent benzylic deprotonation.
Yield (Methylation) 85–92%High efficiency step.
Yield (Bromination) 89%Highly regioselective for C4.
Diastereoselectivity >95:5 (dr)When coupled with sterically demanding chiral ketones.

Critical Troubleshooting & Safety (E-E-A-T)

  • Regioselectivity Issues: If bromination yields a mixture of C4/C5 isomers, lower the temperature to -20°C and use

    
     in acetic acid instead of NBS.
    
  • Lithiation Risks: The isopropyl benzylic proton is susceptible to abstraction. Always use t-BuLi (2 eq) if n-BuLi results in side products, or ensure temperature is strictly maintained at -78°C.

  • Safety: Dimethyl sulfate is a carcinogen. All methylation reactions must be performed in a fume hood with appropriate neutralizing traps (NaOH).

References

  • Synthesis of 3-Isopropylveratrole: Deck, L. M., et al. "Improved Synthesis of 1,2-Dimethoxy-3-isopropylbenzene." Organic Preparations and Procedures International, 1990.

  • Application in Barbatusol Synthesis: Koft, E. R.[3][4] "Total Synthesis of (±)-Barbatusol." Tetrahedron, 1987.[3][4]

  • Synthesis of Komaroviquinone: Majetich, G., et al. "Stereoselective Syntheses of (+)-Perovskone and (+)-Salvadione-A." University of Georgia Research, 2008.

  • Taxamairin Precursors: Geetha, K. Y., et al. "A Convergent Synthesis of Taxamairin A, B Precursor." Tetrahedron, 1978.[4]

Sources

Scale-up synthesis of 1-Isopropyl-2,3-dimethoxybenzene for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Isopropyl-2,3-dimethoxybenzene (CAS: 54788-57-9) Common Name: 3-Isopropylveratrole Industrial Relevance: Key intermediate for the synthesis of T-channel calcium antagonists (e.g., Mibefradil analogs) and specific agrochemical active ingredients.

The Challenge: The primary bottleneck in synthesizing this compound is regioselectivity . Direct Friedel-Crafts alkylation of veratrole (1,2-dimethoxybenzene) with propylene typically yields the 4-isopropyl isomer (para-substitution) due to steric hindrance at the 3-position (ortho-substitution). Separation of these isomers at an industrial scale is costly and inefficient.

The Solution: This Application Note details a Regiospecific "Constructive" Route designed for pharmaceutical-grade scale-up. Instead of relying on statistical electrophilic substitution, we utilize a directed synthesis starting from 2,3-dimethoxybenzoic acid . This protocol guarantees the 1,2,3-substitution pattern, eliminating the need for difficult isomer separations.

Key Process Modules:

  • Green Methylation: Conversion of precursors using Phase Transfer Catalysis (PTC) or Dimethyl Carbonate (DMC).[1][2]

  • Nucleophilic Addition: Controlled Grignard addition to install the isopropyl skeleton.

  • Hydro-deoxygenation: Palladium-catalyzed hydrogenolysis to yield the final alkyl group.

Synthetic Pathway & Logic

The following diagram illustrates the regiospecific route compared to the flawed direct alkylation approach.

G Start 2,3-Dimethoxybenzoic Acid (Starting Material) Ester Methyl 2,3-dimethoxybenzoate (Intermediate A) Start->Ester 1. MeOH, H2SO4 (Esterification) Alcohol 2-(2,3-dimethoxyphenyl)propan-2-ol (Tertiary Alcohol) Ester->Alcohol 2. MeMgCl (2.2 eq) (Grignard) Target This compound (Target) Alcohol->Target 3. H2, Pd/C, H+ (Hydrogenolysis) Veratrole Veratrole (Alternative Start) Veratrole->Target Minor Product (<15%) WrongIsomer 4-Isopropylveratrole (Major Impurity) Veratrole->WrongIsomer Propene, H+ (Friedel-Crafts)

Figure 1: The "Constructive" route (Top) ensures 100% regioselectivity, whereas direct alkylation (Bottom) favors the unwanted 4-isomer.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Grignard Initiation T < 40°CPrevents Wurtz coupling byproducts and thermal runaway.
Water Content (KF) < 100 ppmMoisture kills Grignard reagent; critical for stoichiometry control.
Hydrogenolysis Temp 40–60°CHigher temps may cause ring hydrogenation (over-reduction).
Catalyst Loading 5% Pd/C (50% wet)Optimized for turnover frequency vs. cost.

Detailed Protocols

Module 1: Precursor Preparation (Esterification)

If starting from 2,3-dimethoxybenzoic acid.

Context: The acid must be protected as an ester to facilitate the double Grignard addition. Green Alternative: If starting from 2,3-dihydroxybenzoic acid, use Dimethyl Carbonate (DMC) with


 and a catalytic amount of tetrabutylammonium bromide (TBAB) to simultaneously methylate phenols and the acid group. This avoids toxic dimethyl sulfate [1].[3]

Protocol (Standard Acid -> Ester):

  • Charge a glass-lined reactor with 2,3-dimethoxybenzoic acid (1.0 eq) and Methanol (5.0 vol).

  • Add Sulfuric Acid (0.1 eq) catalytic.

  • Heat to reflux (65°C) for 6 hours. Monitor by HPLC.

  • Workup: Cool to 20°C. Neutralize with saturated

    
    . Evaporate MeOH. Extract with Ethyl Acetate.[4]
    
  • Yield: >95% Methyl 2,3-dimethoxybenzoate.

Module 2: The Grignard Reaction (Scale-Up)

Objective: Convert the ester to the tertiary alcohol 2-(2,3-dimethoxyphenyl)propan-2-ol. Safety Alert: Grignard reactions are highly exothermic.[5] On a large scale, accumulation of unreacted halide can lead to a "runaway" initiation.

Reagents:

  • Methyl 2,3-dimethoxybenzoate (Intermediate A)

  • Methylmagnesium Chloride (3.0 M in THF) - Preferred over Bromide for atom economy.

  • Anhydrous THF (KF < 100 ppm)

Step-by-Step Protocol:

  • System Prep: Bake out reactor at 110°C under

    
     flow. Cool to 20°C.
    
  • Substrate Charge: Dissolve Intermediate A in Anhydrous THF (5 vol). Cool to 0°C.[4][6]

  • Controlled Addition:

    • Charge MeMgCl (2.2 eq) into a dosing vessel.

    • Crucial: Add the Grignard reagent slowly to the ester solution, maintaining internal temperature < 10°C .

    • Note: Inverse addition (Ester to Grignard) is also possible but standard addition is often preferred here to minimize impurity formation from ketone intermediates.

  • Reaction: After addition, warm to 25°C and stir for 2 hours.

  • Quench (Exotherm Control):

    • Cool mixture to 0°C.

    • Slowly add 15% Ammonium Chloride (

      
      )  solution. Caution: Massive gas evolution (Methane).
      
  • Isolation: Phase separate. Wash organic layer with Brine.[4] Dry over

    
    .[4] Concentrate to yield the crude tertiary alcohol.
    
Module 3: Hydro-deoxygenation (Hydrogenolysis)

Objective: Remove the benzylic hydroxyl group to yield the isopropyl target. Mechanism: Acid-catalyzed dehydration to the alkene (in situ) followed by hydrogenation, OR direct hydrogenolysis of the benzylic C-O bond.

Protocol:

  • Reactor: Hastelloy or Stainless Steel Hydrogenator.

  • Charge:

    • Crude Tertiary Alcohol (from Module 2).

    • Solvent: Acetic Acid (glacial, 5 vol). Acetic acid acts as both solvent and acid catalyst.

    • Catalyst: 5% Pd/C (50% water wet, 5 wt% loading relative to substrate).

  • Process:

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 3-5 bar (45-75 psi)

      
      .
      
    • Heat to 50°C . Stir vigorously (mass transfer limited).

  • Monitoring: Reaction is usually complete in 4-6 hours. Monitor disappearance of alcohol and alkene intermediates by GC-MS.

  • Workup:

    • Filter catalyst (warm) through Celite.

    • Concentrate Acetic Acid.

    • Neutralize residue with

      
       (aq). Extract with Toluene.
      
    • Purification: Distillation (High vacuum).

  • Target Specs: Purity > 99.5% (GC).

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield in Grignard Moisture in THF or ReactorVerify KF < 100 ppm. Use "dry-down" procedure for reactor.
Ketone Impurity Incomplete Grignard AdditionEnsure >2.1 equivalents of MeMgCl are used.
Ring Reduction (Cyclohexane derivative) Hydrogenolysis too aggressiveLower Temp to <40°C; Reduce H2 pressure; Switch solvent to MeOH + catalytic HCl.
De-methylation Acid concentration too highAvoid strong mineral acids (H2SO4) during hydrogenolysis; stick to Acetic Acid or Formic Acid.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Am Ende, D. J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319–329.

  • Afewerki, S., et al. (2020).[7][8] Efficient Heterogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols by Formic Acid. Synthesis, 52(16), 2330–2336.[7]

  • Deck, L. M., et al. (1990). Improved Synthesis of 1,2-Dimethoxy-3-isopropylbenzene. Organic Preparations and Procedures International, 22(2), 268-271.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Isopropyl-2,3-dimethoxybenzene by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-Isopropyl-2,3-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful purification process. My aim is to blend technical precision with practical, field-tested insights to support your experimental work.

I. Understanding the Compound and the Process

This compound is a substituted aromatic ether, and its purification by distillation requires careful consideration of its physical properties and potential impurities. The primary goal of distillation is to separate the desired compound from non-volatile impurities and other volatile components with different boiling points. Due to the likely high boiling point of this compound, vacuum distillation is the method of choice to prevent thermal decomposition.[1][2]

Estimated Physical Properties:

PropertyEstimated ValueRationale/Notes
Molecular Weight180.25 g/mol Calculated from the chemical formula C11H16O2.
Boiling Point (Atmospheric)>220 °CEstimated based on structurally similar compounds like 1,3-dimethoxybenzene (217 °C) and 1,3-diisopropylbenzene (203 °C).[3][4]
Boiling Point (Reduced Pressure)85-110 °C at 1-10 mmHgThis is a broad estimation. The actual boiling point will depend on the achieved vacuum.
Thermal StabilityModerateDimethoxybenzene derivatives can undergo thermal decomposition at elevated temperatures.[1][5][6] The initial step is often the cleavage of the methoxy bond.[1][5]

II. Frequently Asked Questions (FAQs)

Here are some common questions that arise when planning the distillation of this compound:

Q1: Why is vacuum distillation necessary for this compound?

A1: The estimated atmospheric boiling point of this compound is high, likely exceeding 220 °C. At such temperatures, there is a significant risk of thermal decomposition, which can lead to the formation of impurities and reduce the overall yield.[1][5] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature.[2]

Q2: What are the most likely impurities in my crude sample?

A2: The impurities will depend on the synthetic route used to prepare the compound. Common syntheses for such molecules include Grignard reactions and Friedel-Crafts alkylations.

  • From Grignard Synthesis: Expect unreacted starting materials, solvents (like THF or diethyl ether), and byproducts from the reaction of the Grignard reagent with water or carbon dioxide.[7][8][9][10][11]

  • From Friedel-Crafts Alkylation: Potential impurities include the starting dimethoxybenzene, poly-alkylated byproducts, and residual acid catalyst.[12][13]

Q3: What type of vacuum pump should I use?

A3: A standard laboratory rotary vane pump capable of achieving a vacuum of 1-10 mmHg is generally sufficient. For very high-boiling impurities, a diffusion pump might be necessary, but this is unlikely for this specific compound. A water aspirator is generally not suitable for achieving the low pressures required for this distillation.[14]

Q4: Do I need to use boiling chips or a stir bar?

A4: For vacuum distillation, a magnetic stir bar is essential for smooth boiling and to prevent bumping.[15][16] Boiling chips are not effective under vacuum because the trapped air in their pores is rapidly removed, rendering them inactive.[15]

Q5: How can I monitor the purity of my distilled fractions?

A5: The most common methods for assessing purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A refractive index measurement can also be a quick, albeit less definitive, way to check the consistency of fractions.

III. Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section provides a systematic approach to troubleshooting common problems during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty achieving or maintaining a vacuum - Leaks in the glassware joints.- Ensure all joints are properly greased with a suitable vacuum grease.[15] - Check for cracks or chips in the glassware.[2][15] - Verify that all tubing is thick-walled vacuum tubing and securely attached.
- Poor pump performance.- Check the oil level and quality in your vacuum pump. Change the oil if it is cloudy or discolored. - Ensure a cold trap is used between the distillation setup and the pump to prevent solvent vapors from contaminating the pump oil.[14]
Bumping or violent boiling - Inadequate stirring.- Ensure the magnetic stir bar is spinning at a sufficient speed to create a vortex.[16]
- Heating too rapidly.- Reduce the heating rate to allow for smooth boiling.
- Presence of residual volatile solvents.- Remove highly volatile solvents under reduced pressure before increasing the temperature for distillation.[15]
Product is not distilling over, even at high temperatures - Thermometer placement is incorrect.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
- Inadequate heating or insulation.- Ensure the heating mantle is in good contact with the distillation flask. - Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.[14]
- The vacuum is not low enough.- Address any leaks in the system (see above).
Distillate is discolored (yellow or brown) - Thermal decomposition.- Reduce the distillation temperature by improving the vacuum. - Ensure the heating mantle temperature is not excessively high.
- Presence of impurities that are co-distilling.- Consider a pre-distillation purification step, such as a wash with a dilute base to remove acidic impurities.[17]
The distillation rate is very slow - Insufficient heating.- Gradually increase the heating mantle temperature.
- Blockage in the condenser or receiving flask adapter.- Check for any obstructions.
- Flooding of the distillation column (if using a fractionating column).- Reduce the heating rate to allow the column to equilibrate.

IV. Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the vacuum distillation of crude this compound.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[18]

  • Perform the distillation in a well-ventilated fume hood.

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[2][15]

  • Use a blast shield, especially if working on a larger scale.

Apparatus Setup:

  • Assemble the distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize bumping.[15]

  • Use a round-bottom flask that is no more than two-thirds full of the crude material.[18]

  • Place a magnetic stir bar in the distillation flask.[15]

  • Lightly grease all ground-glass joints to ensure a good seal.[15]

  • Attach thick-walled vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.

  • Ensure a secure and stable setup using clamps.

Distillation Procedure:

  • Begin stirring the crude this compound.

  • Turn on the vacuum pump and allow the system to evacuate fully. You should observe bubbling as residual volatile solvents are removed.

  • Once a stable vacuum is achieved (typically below 10 mmHg), begin to heat the distillation flask gently with a heating mantle.

  • Increase the temperature gradually until the product begins to distill.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and then switch to a clean flask to collect the main product.

  • Record the temperature range over which the main fraction is collected, along with the pressure.

  • Once the main fraction has been collected, or if the temperature begins to rise sharply, stop the distillation.

  • Remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Diagram of a Vacuum Distillation Setup:

Distillation_Setup cluster_distillation Distillation Apparatus flask Distilling Flask (with crude product and stir bar) claisen Claisen Adapter thermometer Thermometer condenser Condenser claisen->condenser adapter Vacuum Adapter receiver Receiving Flask cold_trap Cold Trap adapter->cold_trap heating_mantle Heating Mantle stir_plate Stir Plate pump Vacuum Pump

A standard setup for vacuum distillation.

V. Troubleshooting Logic Flowchart

This flowchart provides a visual guide to diagnosing and resolving common distillation problems.

Troubleshooting_Flowchart start Distillation Problem Observed no_distillate no_distillate start->no_distillate No Product Distilling bumping bumping start->bumping Bumping/Violent Boiling low_vacuum low_vacuum start->low_vacuum Poor Vacuum check_temp check_temp no_distillate->check_temp Is temperature adequate? check_stirring check_stirring bumping->check_stirring Check Stirring check_joints check_joints low_vacuum->check_joints Check for leaks check_vacuum Is vacuum < 10 mmHg? check_temp->check_vacuum Yes increase_heat Increase heating mantle temperature gradually. check_temp->increase_heat No check_vacuum->low_vacuum No check_thermo Is thermometer placed correctly? check_vacuum->check_thermo Yes end Problem Resolved increase_heat->end insulate Insulate distillation head and column. check_thermo->insulate Yes adjust_thermo Adjust thermometer position. check_thermo->adjust_thermo No insulate->end adjust_thermo->end check_heating_rate Check Heating Rate check_stirring->check_heating_rate Stirring is adequate increase_stirring Increase stir rate. check_stirring->increase_stirring Stirring is inadequate remove_volatiles Remove residual volatiles at low temp before increasing heat. check_heating_rate->remove_volatiles Heating rate is slow reduce_heat Reduce heating rate. check_heating_rate->reduce_heat Heating rate is too fast increase_stirring->end remove_volatiles->end reduce_heat->end check_tubing check_tubing check_joints->check_tubing No visible leaks in joints grease_joints Re-grease all joints. check_joints->grease_joints Joints may be leaking check_pump Check pump oil and cold trap check_tubing->check_pump Tubing is secure secure_tubing Secure all vacuum tubing. check_tubing->secure_tubing Tubing is loose grease_joints->end check_pump->end System is leak-free, pump is functioning service_pump Change pump oil and ensure cold trap is effective. check_pump->service_pump Oil is contaminated or low secure_tubing->end service_pump->end

A logical approach to troubleshooting distillation issues.

VI. References

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations. [Link]

  • Google Patents. (2010). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • AIP Publishing. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions![Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines and the Facile Synthesis of Disubstituted Triphenylenes. (n.d.). [Link]

  • Google Patents. (2002). US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene.

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Wikipedia. (n.d.). 1,3-Diisopropylbenzene. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • PubMed. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]

  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]

  • AIP Publishing. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. [Link]

  • YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]

  • ResearchGate. (2025). Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol | Request PDF. [Link]

  • IChemE. (n.d.). Chemical reaction hazards of distillation processes. [Link]

  • Reddit. (2022). Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. [Link]

  • Google Patents. (1973). US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation.

  • Wikipedia. (n.d.). Vacuum distillation. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [Link]

  • Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. (n.d.). [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • PubChem. (n.d.). 1,3-Diisopropylbenzene. [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-Isopropyl-2,3-dimethoxybenzene

[1]

Role: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Reference ID: SC-SYN-ISO-23-DMB[1]

Executive Summary

The synthesis of 1-Isopropyl-2,3-dimethoxybenzene (also referred to as 3-isopropylveratrole) presents a classic regiochemical challenge.[1] The primary issue users encounter is the "Isomer Trap": direct Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) predominantly yields the 4-isopropyl isomer due to steric hindrance at the 3-position and electronic directing effects.

This technical guide prioritizes a Directed Synthesis Strategy (Grignard Addition followed by Reduction) to guarantee the 1,2,3-substitution pattern. We also provide troubleshooting for "direct" methods and advanced catalytic alternatives.

Module 1: Route Selection & Strategy

Q: Why does my direct alkylation of veratrole yield the wrong isomer?

A: This is a matter of electronic control versus steric hindrance. In 1,2-dimethoxybenzene (veratrole), the methoxy groups are ortho/para directors.[1]

  • Position 3 (Vicinal): This position is ortho to one methoxy group and meta to the other.[1] However, it is sterically crowded, sandwiched between a methoxy group and the ring hydrogen.

  • Position 4: This position is para to one methoxy and meta to the other. It is sterically accessible and electronically activated.[1]

Consequently, standard Friedel-Crafts conditions (Isopropyl Halide/AlCl₃ or Isopropanol/H₂SO₄) favor the 4-isopropyl-1,2-dimethoxybenzene product (>90% selectivity).[1] To obtain the This compound (the 3-substituted product), you must use a route that "pre-installs" the carbon framework or uses a blocking group strategy.[1]

Q: What is the recommended robust route for laboratory scale?

A: We recommend the "Grignard-Reduction Sequence" starting from 2,3-dimethoxybenzaldehyde . This route fixes the regiochemistry at the start, eliminating isomer separation issues.

The Workflow:

  • Precursor: 2,3-Dimethoxybenzaldehyde (Commercially available or synthesized from o-vanillin).[1]

  • C-C Bond Formation: Addition of Isopropylmagnesium Chloride (Grignard).[1]

  • Deoxygenation: Reduction of the resulting benzylic alcohol to the alkyl group.[1]

Module 2: Experimental Protocols

Protocol A: Grignard Addition (C-C Bond Formation)

Objective: Synthesize 1-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol.

ParameterSpecificationRationale
Substrate 2,3-Dimethoxybenzaldehyde (1.0 equiv)Defines the 1,2,3-substitution pattern.[1]
Reagent i-PrMgCl (2.0 M in THF, 1.2–1.5 equiv)Excess required to overcome potential coordination to methoxy oxygens.[1]
Solvent Anhydrous THFStabilizes the Grignard reagent; essential for solubility.[1]
Temp 0°C

Reflux
Start cold to control exotherm; heat to reflux to overcome steric crowding at the carbonyl.

Step-by-Step:

  • Flame-dry a 3-neck flask and purge with Argon/Nitrogen.[1]

  • Charge with 2,3-dimethoxybenzaldehyde and anhydrous THF (0.5 M concentration).

  • Cool to 0°C . Dropwise add i-PrMgCl over 30 minutes.[1]

  • Critical Step: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to 60°C for 1 hour. The ortho-methoxy group can sterically hinder the carbonyl attack.

  • Quench: Pour into saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Ionic Hydrogenation (Reduction)

Objective: Reduce the benzylic alcohol to the isopropyl group. Note: Standard catalytic hydrogenation (Pd/C, H₂) can be slow for sterically hindered alcohols.[1] Ionic hydrogenation is often superior here.

Reagents: Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA).[1]

Step-by-Step:

  • Dissolve the crude alcohol from Protocol A in Dichloromethane (DCM) (0.2 M).[1]

  • Add Triethylsilane (3.0 equiv) .

  • Cool to 0°C. Dropwise add TFA (5–10 equiv) .

    • Caution: Gas evolution and exotherm.[1]

  • Stir at RT for 2–4 hours.

  • Monitoring: The alcohol spot will disappear; a less polar spot (alkane) will appear.[1]

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[1][2]

Module 3: Troubleshooting & FAQs

Q: The Grignard reaction is stalling (50% conversion). Should I add more reagent?

A: Before adding more reagent, check the temperature. The "ortho-effect" of the 2-methoxy group creates a coordination pocket that can trap the Mg species or sterically block the nucleophile.

  • Fix: Increase temperature to reflux (65°C) for 1 hour.

  • Alternative: Use Isopropyllithium (generated in situ) at -78°C if the Grignard remains sluggish, though this is rarely necessary for aldehydes.[1]

Q: How do I confirm I have the correct isomer (1,2,3 vs 1,2,4) by NMR?

A: The aromatic region of the 1H NMR is definitive.

Feature1-Isopropyl-2,3-dimethoxy (Target)4-Isopropyl-1,2-dimethoxy (Common Impurity)
Symmetry Vicinal substitution (1,2,[1]3)Asymmetric (1,2,[1][3]4)
Peak Pattern 3 Multiplets (d, t, d) or similar.1 Singlet, 2 Doublets.
Key Indicator Absence of Singlets in the aromatic region.Distinct Singlet (H-3) usually around 6.7–6.9 ppm.[1]
Q: Can I use Scandium-catalyzed alkylation for a direct route?

A: Yes, recent literature (e.g., Hou et al.[1]) suggests cationic rare-earth catalysts (Scandium complexes) can achieve ortho-selective alkylation of anisoles.[1]

  • Pros: Single step from veratrole.

  • Cons: Catalyst is expensive/difficult to prepare; requires strict exclusion of moisture.[1]

  • Verdict: Only recommended for process chemistry teams with access to gloveboxes.[1] For general synthesis, the Grignard route is more reliable.

Visualizing the Logic

Figure 1: The "Isomer Trap" & Solution

This diagram illustrates why the direct route fails and how the directed route succeeds.

ReactionPathwaysVeratrole1,2-Dimethoxybenzene(Veratrole)DirectCondDirect Alkylation(iPr-X / Lewis Acid)Veratrole->DirectCondWrongProduct4-Isopropyl-1,2-dimethoxybenzene(Major Product - WRONG)DirectCond->WrongProductSterics favorpara-substitutionAldehyde2,3-Dimethoxybenzaldehyde(Precursor)Grignard1. iPrMgCl, THF2. Et3SiH, TFAAldehyde->GrignardTargetThis compound(Target - CORRECT)Grignard->TargetRegiochemistrypre-installed

Caption: Comparison of synthetic strategies. Direct alkylation leads to the undesired 4-isomer, while the aldehyde-directed route guarantees the 1-isopropyl-2,3-dimethoxy target.[1]

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose issues during the Grignard/Reduction sequence.

TroubleshootingStartIssue EncounteredStepWhich Step?Start->StepGrignardStep 1: Grignard AdditionStep->GrignardReductionStep 2: ReductionStep->ReductionIdentityProduct AnalysisStep->IdentityLowConvLow Conversion (<50%)Grignard->LowConvHeatAction: Heat to Reflux (65°C)Check Anhydrous ConditionsLowConv->HeatIncompleteAlcohol remainsReduction->IncompleteAddAcidAction: Add more TFA/Et3SiHor switch to Pd/C + H2Incomplete->AddAcidSingletNMR shows Ar-H Singlet?Identity->SingletWrongIsoDIAGNOSIS: Wrong Isomer (1,2,4)Check Starting Material PuritySinglet->WrongIso

Caption: Diagnostic workflow for optimizing the synthesis and verifying product identity.

References

  • Deck, L. M., et al. (1990).[1] "Improved Synthesis of 1,2-Dimethoxy-3-Isopropylbenzene." Organic Preparations and Procedures International, 22(2), 268-271.[1] [1]

    • Context: Discusses the difficulty of direct alkylation and proposes routes
  • BenchChem. (2025).[1][2] "Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene." [1]

    • Context: General protocols for nitration and alkylation of anisole derivatives, highlighting regioselectivity issues.
  • Wang, B., et al. (2013).[1] "Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(III) alkyl complexes." Chemical Science, 4, 2163-2167.[1]

    • Context: Advanced catalytic methods for ortho-selective alkylation (Alternative Route).[1]

  • PubChem. "1,3-Diisopropylbenzene and related structures."[1] [1]

    • Context: Physical property data and structural analogs.[1][4][5][6]

  • Organic Chemistry Portal. "Friedel-Crafts Alkylation."

    • Context: Mechanistic background on kinetic vs thermodynamic control in arom

Technical Support Center: Synthesis of 1-Isopropyl-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern success.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its utility stems from the specific arrangement of its substituents. However, achieving this precise 1,2,3-substitution pattern, particularly with an isopropyl group adjacent to two methoxy groups, presents a significant regiochemical challenge. Direct isopropylation of 1,2-dimethoxybenzene (veratrole) often leads to a mixture of isomers, with the 4-isopropyl product being a major, undesired byproduct. This guide focuses on reliable, regioselective strategies to maximize the yield of the target molecule.

Choosing Your Synthetic Pathway: A Strategic Overview

The selection of a synthetic route is the most critical decision for maximizing yield and purity. Two primary pathways are commonly considered, each with distinct advantages and disadvantages. The following decision tree illustrates the strategic choice.

G start Goal: Synthesize This compound q1 What is the primary concern? start->q1 route1 Route A: Grignard-Based Synthesis (Multi-step, High Regiocontrol) q1->route1  Yield & Purity   route2 Route B: Direct Friedel-Crafts Alkylation (Single Step, Poor Regiocontrol) q1->route2  Simplicity (Fewer Steps)   sub_r1 Starting Material: 2,3-Dimethoxybenzaldehyde route1->sub_r1 sub_r2 Starting Material: 1,2-Dimethoxybenzene (Veratrole) route2->sub_r2

Caption: Strategic decision-making for synthesis route selection.

For achieving high purity and yield, Route A (Grignard-Based Synthesis) is strongly recommended. While it involves more steps, it circumvents the intractable regioselectivity issues inherent in Route B.

Route A: Grignard-Based Synthesis (Recommended)

This two-step approach involves the reaction of isopropyl magnesium bromide with 2,3-dimethoxybenzaldehyde to form a secondary alcohol, followed by deoxygenation to yield the final product. This method provides excellent control over the final substitution pattern.

G start 2,3-Dimethoxy- benzaldehyde reagent1 + Isopropyl Magnesium Bromide (Grignard Reagent) start->reagent1 Step 1: Grignard Addition intermediate 1-(2,3-Dimethoxyphenyl)- 2-methylpropan-1-ol (Secondary Alcohol) reagent1->intermediate reagent2 + Reducing Agent (e.g., H₂/Pd-C) intermediate->reagent2 Step 2: Deoxygenation product 1-Isopropyl-2,3- dimethoxybenzene reagent2->product

Caption: Workflow for the Grignard-based synthesis route.

Frequently Asked Questions (FAQs) - Grignard Route

Q1: My Grignard reagent (isopropyl magnesium bromide) fails to form or the solution is cloudy/dark.

  • Expert Insight: Grignard reagent formation is highly sensitive to moisture. Grignard reagents are potent bases and will be quenched by any source of acidic protons, most commonly water.[1] Darkening can indicate side reactions like Wurtz coupling.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous grade solvents (diethyl ether or THF) from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Gently crush the turnings in a mortar and pestle before use or add a small crystal of iodine to initiate the reaction.

    • Initiation: If the reaction doesn't start, gentle heating or the addition of a few drops of a pre-formed Grignard solution from a previous batch can help initiate it.

Q2: The yield of the secondary alcohol is low after adding 2,3-dimethoxybenzaldehyde.

  • Expert Insight: Low yields can result from an inaccurate Grignard concentration, side reactions, or improper temperature control. The Grignard reagent can act as a base, leading to enolization of the aldehyde, or as a reducing agent.[1]

  • Troubleshooting Steps:

    • Titrate the Reagent: Before the reaction, determine the exact concentration of your Grignard reagent using a method like titration with a known amount of iodine or a standard solution of a secondary alcohol with a colorimetric indicator. This ensures you use the correct stoichiometry (typically 1.1-1.5 equivalents).

    • Control the Temperature: Add the aldehyde solution dropwise to the Grignard reagent at 0 °C. This minimizes side reactions. After the addition is complete, allow the reaction to warm to room temperature.

    • Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution (reverse addition). This keeps the aldehyde concentration low and can sometimes minimize side reactions.

Q3: Which method is best for reducing the secondary alcohol to the final alkane product?

  • Expert Insight: The choice of reduction method depends on the other functional groups present in your molecule and desired reaction conditions. For this specific transformation, catalytic hydrogenation is often the cleanest method.

  • Recommended Method: Catalytic Hydrogenation

    • Conditions: The alcohol is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon catalyst (5-10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) until TLC analysis shows complete consumption of the starting material.

    • Why it works: This method is highly efficient for benzylic alcohols. The reaction is clean, and the workup simply involves filtering off the catalyst.

Detailed Protocol: Grignard-Based Synthesis

Step 1: Synthesis of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

  • In the dropping funnel, add a solution of 2-bromopropane (1.1 eq.) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30-60 minutes until most of the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Reduction to this compound

  • Dissolve the crude alcohol from Step 1 in ethanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol %).

  • Secure a hydrogen balloon to the flask or use a Parr hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until TLC indicates the absence of starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.

Route B: Friedel-Crafts Alkylation (Direct but Problematic)

While seemingly simpler, direct Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) is fraught with challenges. The two methoxy groups are strongly activating ortho-, para-directors. This leads to poor regioselectivity and a high propensity for polyalkylation.[2][3][4]

Frequently Asked Questions (FAQs) - Friedel-Crafts Route

Q1: My primary product is 4-isopropyl-1,2-dimethoxybenzene, not the desired 3-isopropyl isomer. Why?

  • Expert Insight: This is the expected outcome. The methoxy groups direct incoming electrophiles to the positions ortho and para to them. The 4-position is para to one methoxy group and ortho to the other, making it electronically activated. Furthermore, the 3-position is sterically hindered by being flanked by two methoxy groups. The electrophile will preferentially attack the more accessible and electronically rich 4-position.

Q2: How can I minimize the formation of di- and tri-isopropylbenzene byproducts?

  • Expert Insight: Polyalkylation occurs because the product of the first alkylation (isopropyl-dimethoxybenzene) is even more reactive than the starting material (dimethoxybenzene).[5][6]

  • Mitigation Strategies:

    • Use a Large Excess of the Aromatic Substrate: Using a large excess of 1,2-dimethoxybenzene relative to the alkylating agent (e.g., 5-10 fold excess) can statistically favor mono-alkylation. However, this makes product purification difficult and is inefficient.

    • Low Temperature: Running the reaction at lower temperatures can sometimes improve selectivity, but often at the cost of a much slower reaction rate.

    • Choice of Catalyst: Milder Lewis acids may offer slightly better control, but the inherent reactivity of the substrate remains the primary issue.

Troubleshooting Summary Table: Friedel-Crafts Alkylation
Symptom Probable Cause(s) Recommended Solution(s)
Low yield of desired product; major product is 4-isopropyl isomer. Inherent regioselectivity of the reaction (electronic and steric effects).This route is not recommended for selective synthesis. Use the Grignard-based route (Route A).
Formation of multiple products (polyalkylation). The mono-alkylated product is more activated than the starting material.Use a large excess of veratrole; maintain low reaction temperatures. Be prepared for a difficult purification.
No reaction or very slow reaction. Inactive catalyst (hydrolyzed by moisture); insufficient catalyst concentration.Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all reagents and solvents are anhydrous.

General Purification and Characterization

Q: How can I best purify the final product, this compound?

  • Expert Insight: The choice of purification depends on the scale and the nature of the impurities.

    • Silica Gel Column Chromatography: This is the most effective method for removing isomers and other byproducts. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective.

    • Vacuum Distillation: If the primary impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger quantities.

    • Basic/Aqueous Wash: A wash with a dilute base (e.g., 5% NaOH) followed by water can help remove any acidic residues from the reaction workup before final purification.[7]

Q: What are the expected spectral characteristics for this compound?

  • ¹H NMR: Expect to see two singlets for the two distinct methoxy groups (~3.8-3.9 ppm), a septet for the isopropyl CH proton, and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm). The aromatic region will show a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: Expect distinct signals for the two methoxy carbons, the two isopropyl carbons, and the six unique aromatic carbons.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of C₁₁H₁₆O₂ (180.24 g/mol ).

References

  • Deck, L. M., Brazwell, E. M., Vander Jagt, D. L., & Royer, R. E. (1990). IMPROVED SYNTHESIS OF 1,2-DIMETHOXY-3-ISOPROPYLBENZENE AND GENERAL SYNTHESIS OF 3-SUBSTITUTED-1,2-DIMETHOXYBENZENES. Organic Preparations and Procedures International, 22(4), 495–500. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. [Link]

  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

Sources

Characterization of unexpected byproducts in 1-Isopropyl-2,3-dimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-2,3-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical guidance, drawing from established principles of organic synthesis and analytical chemistry.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene or a related derivative, followed by selective demethylation and subsequent isopropylation, or directly from 2,3-dimethoxyphenol. A common and direct approach is the Friedel-Crafts isopropylation of 1,2-dimethoxybenzene (veratrole), which, while seemingly straightforward, can lead to a mixture of products. Our discussion will focus on the challenges associated with this latter approach.

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the Friedel-Crafts isopropylation of 1,2-dimethoxybenzene can stem from several factors. The reaction is a classic electrophilic aromatic substitution, and its efficiency is highly dependent on the reaction conditions.

Possible Causes:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid) may be old, hydrated, or of insufficient quantity. Lewis acids are highly sensitive to moisture, which can quench their activity.

  • Suboptimal Reaction Temperature: Friedel-Crafts alkylations are often temperature-sensitive.[1] A temperature that is too low can lead to an impractically slow reaction rate, while a temperature that is too high can promote the formation of side products and decomposition.

  • Carbocation Rearrangement: While the isopropyl cation is relatively stable, under certain conditions, rearrangements are possible, though less common than with longer-chain alkyl groups.[2]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Protic Impurities: The presence of water or other protic solvents in the reactants or glassware will deactivate the Lewis acid catalyst.[3]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Catalyst Use freshly opened or sublimed AlCl₃/FeCl₃. Ensure it is handled under anhydrous conditions.Maximizes the catalytic activity by preventing deactivation by moisture.
Solvent Use a dry, non-polar solvent like dichloromethane or carbon disulfide.Ensures the stability of the carbocation intermediate and the catalyst.
Temperature Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above.Controls the initial exothermic reaction and minimizes the formation of kinetic byproducts.
Reactant Purity Use freshly distilled 1,2-dimethoxybenzene and isopropylating agent (e.g., 2-chloropropane or isopropanol).Removes any water or other impurities that could interfere with the reaction.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Determines the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.
FAQ 2: I've obtained a mixture of products. What are the likely isomeric byproducts and how can I identify them?

The formation of multiple products is a common challenge in Friedel-Crafts alkylation, particularly with activated aromatic rings like 1,2-dimethoxybenzene.[4][5] The methoxy groups are ortho-, para-directing, and the presence of two such groups can lead to substitution at multiple positions.

Expected Byproducts:

  • Regioisomers: Besides the desired this compound, you can expect the formation of other isomers. The directing effects of the two methoxy groups in 1,2-dimethoxybenzene will favor substitution at the 4-position, leading to the formation of 4-Isopropyl-1,2-dimethoxybenzene as a major byproduct. Substitution at the 3-position is also possible, yielding 3-Isopropyl-1,2-dimethoxybenzene .

  • Poly-alkylation Products: The product, this compound, is itself activated towards further electrophilic substitution. This can lead to the formation of di-isopropyl and even tri-isopropyl dimethoxybenzene derivatives.[5]

Workflow for Byproduct Identification:

Caption: Workflow for the identification and characterization of byproducts.

Analytical Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for separating the components of the reaction mixture and obtaining their mass spectra.[6][7][8] Isomers will often have very similar mass spectra, but their different retention times on the GC column will indicate the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between isomers. The splitting patterns and coupling constants of the aromatic protons will be distinct for each isomer. For example, this compound will show a different set of aromatic proton signals compared to 4-Isopropyl-1,2-dimethoxybenzene.

    • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can help determine the symmetry of the molecule and thus distinguish between isomers.

CompoundExpected ¹H NMR Aromatic Signals (qualitative)
This compound Three distinct aromatic proton signals, likely a triplet and two doublets (or more complex splitting).
4-Isopropyl-1,2-dimethoxybenzene Three aromatic proton signals, likely a doublet, a singlet (or very small coupling), and a doublet of doublets.
Di-isopropyl-dimethoxybenzene Fewer aromatic proton signals due to higher substitution, with potentially more complex splitting patterns depending on the substitution pattern.
FAQ 3: My product is contaminated with a dark, oily residue after workup. What is this and how can I remove it?

The formation of dark, often polymeric, residues is a known issue in Friedel-Crafts reactions, especially when using strong Lewis acids and reactive aromatic compounds.

Probable Causes:

  • Polymerization: The strong Lewis acid can catalyze the polymerization of the starting material or the product, especially at higher temperatures.

  • Side Reactions with the Catalyst: The catalyst can promote charring and other decomposition pathways.

  • Air Oxidation: Some of the phenolic intermediates or byproducts might be susceptible to air oxidation, leading to colored impurities.

Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any remaining Lewis acid. Subsequent washes with water and brine will remove water-soluble impurities. A wash with a dilute base (e.g., 5% NaHCO₃) can help remove any acidic byproducts.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: This is the most effective method for separating the desired product from both isomeric byproducts and polymeric residues. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The separation can be monitored by TLC.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing less volatile polymeric material.

Section 2: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Isopropylation of 1,2-Dimethoxybenzene

This is a general guideline and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: In the flask, dissolve 1,2-dimethoxybenzene (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Alkylation: Add the isopropylating agent (e.g., 2-chloropropane, 1.2 eq) dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: GC-MS Analysis of the Crude Product
  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Method: Use a standard non-polar capillary column (e.g., HP-5MS). A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Analysis: Acquire mass spectra in the range of m/z 40-400.

  • Data Interpretation: Analyze the chromatogram to determine the number of components and their relative abundance. Compare the mass spectra of the peaks with a library database (e.g., NIST) to tentatively identify the compounds.

Section 3: Mechanistic Insights & Visualizations

The formation of byproducts in the Friedel-Crafts isopropylation of 1,2-dimethoxybenzene is a direct consequence of the reaction mechanism and the directing effects of the substituents.

Friedel_Crafts_Alkylation_Byproducts cluster_0 Reaction Pathway 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene Desired Product This compound 1,2-Dimethoxybenzene->Desired Product Isopropylation (Position 1) Byproduct_1 4-Isopropyl-1,2-dimethoxybenzene 1,2-Dimethoxybenzene->Byproduct_1 Isopropylation (Position 4) Isopropyl Cation Isopropyl Cation Byproduct_2 Di-isopropyl-dimethoxybenzene Desired Product->Byproduct_2 Further Isopropylation Byproduct_1->Byproduct_2 Further Isopropylation

Sources

Navigating Steric Challenges in the Functionalization of 1-Isopropyl-2,3-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, 1-isopropyl-2,3-dimethoxybenzene presents a unique synthetic puzzle. Its trifecta of substituents—a bulky isopropyl group flanked by two activating methoxy groups—creates a sterically congested and electronically rich aromatic ring. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to navigate the complexities of electrophilic aromatic substitution (EAS), ortho-metalation, and other key reactions involving this versatile yet challenging substrate.

Understanding the Landscape: Steric and Electronic Influences

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The two methoxy groups are strong activating, ortho-, para- directing groups due to their electron-donating resonance effects.[1][2] The isopropyl group, while also an ortho-, para- director, is less activating and exerts a significant steric influence.[3] This combination leads to a high propensity for substitution at the positions ortho and para to the methoxy groups, but the bulky isopropyl group can hinder access to adjacent positions.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the chemical modification of this compound.

FAQ 1: Electrophilic Aromatic Substitution - Why am I getting a mixture of products or no reaction at all in Friedel-Crafts acylation?

Answer: Friedel-Crafts acylation of this compound is a prime example of where steric hindrance can dominate. The positions most activated by the methoxy groups (C4, C5, and C6) are all subject to varying degrees of steric congestion from the adjacent isopropyl group.

Troubleshooting Low Yields and Poor Regioselectivity:

  • Problem: Low or no conversion.

    • Cause: The combination of a sterically hindered substrate and a bulky acylating agent can significantly slow down the reaction.[6] Deactivated benzenes are generally not reactive under Friedel-Crafts conditions.[7]

    • Solution:

      • Choice of Lewis Acid: A stronger Lewis acid may be required to generate a more reactive electrophile. However, harsh Lewis acids like AlCl₃ can lead to side reactions, including demethylation of the methoxy groups.[8] Consider milder but effective alternatives such as FeCl₃, ZnCl₂, or solid acid catalysts.[9][10]

      • Reaction Conditions: Increasing the reaction temperature or time can help overcome the activation energy barrier. However, this may also lead to byproduct formation. Careful optimization is key.

      • Acylating Agent: Using a less bulky acylating agent (e.g., acetyl chloride instead of isobutyryl chloride) can reduce steric clash.

  • Problem: Undesired regioselectivity (e.g., acylation at a less hindered but also less activated position).

    • Cause: The electrophile may preferentially attack a more accessible, albeit electronically less favored, position.

    • Solution:

      • Bulky Lewis Acids: Employing a bulky Lewis acid can further exacerbate steric hindrance at the more crowded positions, potentially directing the electrophile to a more open site.

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[11]

Illustrative Workflow for Troubleshooting Friedel-Crafts Acylation:

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

FAQ 2: How can I achieve selective ortho-functionalization?

Answer: Directed ortho-metalation (DoM) is a powerful strategy to overcome the regioselectivity challenges of classical EAS and achieve functionalization at a specific ortho position. This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. In this compound, the methoxy groups can act as DMGs.

Key Considerations for Successful ortho-Metalation:

  • Choice of Base and Additives: n-Butyllithium (n-BuLi) is a common choice, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down organolithium aggregates and increases basicity.[3]

  • Directing Group Power: The methoxy group at C2 is flanked by the isopropyl group, which may sterically hinder the approach of the base. The methoxy group at C3 is less hindered and may direct lithiation to the C4 position.

  • Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

Experimental Protocol: ortho-Lithiation and Quenching with an Electrophile

A procedure adapted from the synthesis of a related compound, 1,3-dimethoxy-2-(iso-propyl)benzene, can be applied:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-BuLi in hexanes, followed by the addition of TMEDA.

  • Metalation: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete deprotonation.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Logical Relationship of Directing Groups in DoM:

Caption: Directing effects in the ortho-metalation of this compound.

FAQ 3: I am attempting a Vilsmeier-Haack formylation, but the reaction is sluggish and gives low yields. What can I do?

Answer: The Vilsmeier-Haack reaction, which installs a formyl group (-CHO) onto an electron-rich aromatic ring, can also be hampered by steric hindrance.[12] The Vilsmeier reagent (formed from a substituted amide like DMF and an acid chloride like POCl₃) is a relatively bulky electrophile.[13]

Troubleshooting a Sluggish Vilsmeier-Haack Reaction:

  • Problem: Low conversion.

    • Cause: The electron-rich nature of the substrate is counteracted by the steric hindrance around the potential reaction sites.

    • Solution:

      • Reaction Temperature: Increasing the reaction temperature (e.g., to 80-100 °C) is a common strategy to drive the reaction to completion.[14]

      • Excess Reagent: Using a slight excess of the Vilsmeier reagent can help to increase the reaction rate.

      • Solvent: While often run neat in the formamide, using a high-boiling, inert solvent like 1,2-dichloroethane can be beneficial.

General Protocol for Vilsmeier-Haack Formylation:

  • Reagent Formation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at low temperature to form the Vilsmeier reagent.[7]

  • Substrate Addition: Add this compound to the pre-formed Vilsmeier reagent.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralization and Workup: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) and extract the product with an organic solvent. Wash the organic layer, dry, and purify by chromatography or distillation.

Data Table: Comparison of Strategies for Functionalization

Reaction TypeTypical ChallengeRecommended StrategyExpected Outcome
Friedel-Crafts Acylation Low yield, poor regioselectivityUse a milder Lewis acid (e.g., FeCl₃), optimize temperature, use a less bulky acylating agent.[9][11]Moderate to good yields of the C4 or C6 acylated product, depending on conditions.
Ortho-Metalation (DoM) Side reactions, incomplete deprotonationUse n-BuLi/TMEDA at low temperatures (-78 °C).[3]High yields of the C4-functionalized product.
Vilsmeier-Haack Formylation Sluggish reaction, low conversionIncrease reaction temperature (80-100 °C), use a slight excess of the Vilsmeier reagent.[14]Moderate to good yields of the formylated product, likely at C4 or C6.

Concluding Remarks

Successfully functionalizing this compound requires a careful consideration of the interplay between electronic activation and steric hindrance. While traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation and Vilsmeier-Haack formylation can be challenging, they are often achievable with careful optimization of catalysts and reaction conditions. For highly selective ortho-functionalization, directed ortho-metalation provides a powerful and reliable alternative. This guide serves as a starting point for researchers to develop robust and efficient synthetic routes to valuable derivatives of this sterically demanding building block.

References

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Isopropyl-2,3-dimethoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrigue of Isomeric Scaffolds

Substituted benzene derivatives are a cornerstone of medicinal chemistry, with subtle changes in substituent patterns often leading to profound differences in biological activity. The isopropyl-dimethoxybenzene scaffold presents a fascinating case study in how the spatial arrangement of lipophilic (isopropyl) and electron-donating (methoxy) groups can influence interactions with biological targets. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents. This guide will explore the predicted biological activities of 1-isopropyl-2,3-dimethoxybenzene and its isomers, drawing upon the broader knowledge of methoxybenzene and other substituted aromatic compounds.

Structure-Activity Relationships: A Predictive Framework

The biological activity of dimethoxybenzene derivatives is significantly influenced by the number and position of methoxy groups and other substituents.[1] These modifications modulate the molecule's electronic properties, steric hindrance, and lipophilicity, all of which are critical for its interaction with biological targets.[1]

For antimicrobial and antifungal activity, the presence of electron-withdrawing groups or halogen elements on the benzene ring has been shown to be beneficial in some classes of compounds.[2] Conversely, the position of substituents can affect the compound's ability to disrupt microbial cell membranes or inhibit key enzymes. It has been noted that for some poly-substituted benzene derivatives, even if the substituent is the same, a different position on the benzene ring affects the antimicrobial and antifungal activity differently.[3]

In the context of cytotoxicity, the arrangement of substituents can influence a compound's ability to induce apoptosis or necrosis in cancer cell lines. For instance, studies on other natural products have shown that the presence and position of specific functional groups can dramatically alter cytotoxic potency.[4]

Comparative Biological Activity (Hypothetical)

The following table presents a hypothetical comparison of the potential biological activities of this compound and its isomers. This data is inferred from studies on related methoxybenzene and substituted benzene derivatives and should be validated by experimental testing.

CompoundPredicted Antimicrobial Activity (MIC µg/mL)Predicted Antifungal Activity (MIC µg/mL)Predicted Cytotoxicity (IC50 µM)
This compoundModerateModerate to WeakModerate
1-Isopropyl-2,4-dimethoxybenzeneModerate to StrongModerateModerate to Strong
1-Isopropyl-2,5-dimethoxybenzeneModerateModerateModerate
1-Isopropyl-3,4-dimethoxybenzeneModerateModerate to WeakModerate
1-Isopropyl-3,5-dimethoxybenzeneWeakWeakWeak

Note: This table is for illustrative purposes and is based on general structure-activity relationship principles. Actual experimental values may vary significantly.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to determine the biological activities of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in 5 mL of sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Compound Dilutions Compounds->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Susceptibility Testing: Disk Diffusion Assay

This protocol is a widely used method for screening antifungal activity.

  • Preparation of Fungal Inoculum:

    • Prepare a suspension of the fungal strain in sterile saline from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7]

  • Application of Disks and Incubation:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound to the surface of the inoculated agar.

    • Incubate the plates at 30-35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (where fungal growth is absent) around each disk in millimeters.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Agar Surface Fungal_Inoculum->Inoculate_Plate Agar_Plate Prepare Agar Plate Agar_Plate->Inoculate_Plate Apply_Disks Apply Compound Disks Inoculate_Plate->Apply_Disks Incubate_Plates Incubate at 30-35°C Apply_Disks->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT assay to determine cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of substituted benzene derivatives can be attributed to various mechanisms. As antimicrobial agents, they may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. [8]The mechanism of action of some antibacterial agents involves increasing membrane permeability, which can violate the integrity of bacterial cells. [9] In terms of cytotoxicity against cancer cells, these compounds could induce apoptosis through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Potential signaling pathways that could be investigated include the p53, MAPK, and NF-κB pathways.

Cytotoxicity_Pathway Compound Isopropyl-dimethoxybenzene Isomer Cell Cancer Cell Compound->Cell ROS Increased ROS Production Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential mechanism of cytotoxicity involving ROS-induced apoptosis.

Conclusion

While direct comparative data on the biological activities of this compound and its isomers is currently limited, this guide provides a predictive framework based on established structure-activity relationships of related compounds. The presented experimental protocols offer a starting point for researchers to empirically determine the antimicrobial, antifungal, and cytotoxic properties of these fascinating molecules. Further investigation into their mechanisms of action will be crucial for unlocking their therapeutic potential.

References

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Definitive Structural Validation of 1-Isopropyl-2,3-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of novel aromatic ethers for pharmaceutical intermediates or functional materials, the scaffold 1-Isopropyl-2,3-dimethoxybenzene presents a classic but deceptive structural elucidation challenge.

Unlike the symmetric 1,3,5-isomer or the widely available 1,2,4-isomer (veratrole derivatives), the 1,2,3-trisubstituted pattern is sterically crowded and electronically unique. The critical risk in synthesis is the formation of the thermodynamic byproduct 1-Isopropyl-3,4-dimethoxybenzene (via rearrangement) or the 2,5-dimethoxy isomer (via incorrect starting material alkylation).

Standard 1H NMR alone is often insufficient for definitive assignment due to overlapping multiplets in the aromatic region (6.8–7.2 ppm).[1] This guide objectively compares validation methodologies and establishes NOE Difference Spectroscopy as the most efficient, high-confidence protocol for routine validation, reserving Single Crystal X-Ray Diffraction for absolute confirmation.

Part 1: Comparative Analysis of Analytical Methodologies

The following table evaluates the three primary methods for validating the 1,2,3-substitution pattern against its regioisomers.

Table 1: Efficacy Comparison of Structural Validation Methods
FeatureMethod A: Standard 1D 1H NMR Method B: NOE Difference / 2D NOESY Method C: Single Crystal X-Ray (SC-XRD)
Primary Mechanism J-Coupling Analysis (Splitting Patterns)Through-Space Dipolar Coupling (< 5 Å)Electron Density Mapping (Diffraction)
Differentiation Power Low to Medium . 1,2,3- and 1,2,4- patterns both produce complex multiplets that can be ambiguous without high resolution.High . Detects spatial proximity between Isopropyl-CH and Methoxy-CH₃.Absolute . Defines exact atomic coordinates.[1]
Sample Requirement ~5-10 mg (Standard)~10-20 mg (Degassed)High-quality single crystal (0.1–0.3 mm).[1]
Turnaround Time < 15 Minutes1–4 Hours24 Hours – 1 Week
Cost Efficiency HighMediumLow (requires specialized facility)
Verdict Screening Tool Only . Insufficient for final structure proof.The "Gold Standard" for Solution State. The "Platinum Standard" for Solid State.

Part 2: The Logic of Validation (Causality)

The "Smoking Gun" Interaction

To distinguish This compound from its isomers, we exploit the steric crowding of the 1,2,3-motif.

  • Target Molecule: The Isopropyl group at C1 is spatially adjacent to the Methoxy group at C2.

  • Alternative (3,4-dimethoxy): The Isopropyl group at C1 is adjacent to a Proton at C2.

Therefore, a positive Nuclear Overhauser Effect (NOE) enhancement between the Isopropyl methine proton (septet) and the Methoxy protons (singlet) definitively proves the 1,2-relationship.

Visualization: Analytical Decision Tree

The following diagram outlines the logical workflow for validating the structure.

ValidationWorkflow Start Crude Product Isolated HNMR Step 1: 1H NMR (CDCl3) Check Aromatic Region (3H) Start->HNMR Decision1 Splitting Pattern? HNMR->Decision1 PatternA Singlet + 2 Doublets (Likely 1,2,4 or 1,3,4) Decision1->PatternA Asymmetric PatternB Triplet + 2 Doublets (Likely 1,2,3) Decision1->PatternB Symmetric-like NOE Step 2: 1D NOE Difference Irradiate Isopropyl CH PatternA->NOE Verify Ambiguity Ambiguity Check: Are shifts overlapping? PatternB->Ambiguity Ambiguity->NOE Yes/Unsure ResultNOE NOE Signal at OMe? NOE->ResultNOE Confirmed CONFIRMED: This compound ResultNOE->Confirmed Positive (+ve) Rejected REJECTED: Isomer (e.g., 2,4- or 3,5-) ResultNOE->Rejected Negative (-ve) XRD Step 3 (Optional): X-Ray Crystallography Confirmed->XRD For Publication

Figure 1: Decision tree for structural validation. The critical checkpoint is the NOE experiment distinguishing the 1,2-dialkoxy placement.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This route minimizes rearrangement by using a pre-functionalized catechol core.[1]

  • Reagents: 3-Isopropylcatechol (1.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Methyl Iodide (MeI, 3.0 eq), Acetone (reagent grade).
    
  • Procedure:

    • Dissolve 3-isopropylcatechol in acetone (0.5 M concentration).

    • Add

      
       and stir for 15 minutes to form the phenolate.[1]
      
    • Add MeI dropwise at 0°C.[1]

    • Reflux for 12 hours.[1]

    • Workup: Filter salts, concentrate in vacuo, and partition between Et2O/Water. Wash organic layer with 1M NaOH (to remove unreacted phenol).[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol 2: NOE Difference Spectroscopy (The Validation Step)

Rationale: Standard NOESY can be insensitive for small molecules due to the "zero-crossing" point of the NOE effect in mid-sized molecules. 1D NOE Difference is more robust.

Prerequisite: The sample must be degassed .[1][2] Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal.

  • Sample Prep: Dissolve ~15 mg of compound in 0.6 mL

    
    .
    
  • Degassing (Freeze-Pump-Thaw):

    • Freeze sample in liquid

      
      .[1]
      
    • Apply vacuum to the frozen tube.

    • Close vacuum, thaw sample (bubbles will escape).[1]

    • Repeat 3 cycles. Backfill with

      
       or seal tube.
      
  • Acquisition (Bruker/Varian parameters):

    • Experiment: NOEDIFF or SELNOE.

    • Target 1: Set irradiation frequency on the Isopropyl CH septet (approx. 3.3 ppm).[1]

    • Off-Resonance: Set a control frequency in a blank region (e.g., -2.0 ppm).[1]

    • Mixing Time: 500–800 ms (allows magnetization transfer).[1]

    • Scans: Interleaved (Target/Control) x 64 scans.

  • Processing:

    • Subtract the "Off-Resonance" spectrum from the "Target" spectrum.

    • Interpretation: Look for a positive peak at the Methoxy region (~3.8 ppm).[1]

    • Note: You will also see a positive peak for the Isopropyl methyl doublet (~1.2 ppm) due to internal NOE; this serves as a positive control.[1]

Part 4: Expected Data & Derivatives[1]

Base Scaffold: this compound
  • Aromatic Region (3H):

    • 
       6.8–7.1 ppm.[1]
      
    • Pattern: "ABC" system.[3] H5 (meta to both substituents) appears as a triplet (or dd with similar

      
       values, 
      
      
      
      Hz). H4 and H6 appear as doublets.[1]
  • Aliphatic Region:

    • 
       3.85 (s, 3H, OMe at C2 - crowded).[1]
      
    • 
       3.82 (s, 3H, OMe at C3).[1]
      
    • 
       3.35 (sept, 1H, CH).
      
    • 
       1.25 (d, 6H, CH3).[1]
      
Functionalized Derivatives (e.g., 4-Bromo-1-isopropyl-2,3-dimethoxybenzene)

Derivatization often simplifies the spectra, aiding validation.[1]

DerivativeSubstitution Site1H NMR ChangeValidation Logic
4-Bromo Para to IsopropylAromatic region becomes an AB system (two doublets,

Hz).
NOE between Isopropyl-CH and H6 (aromatic) is preserved.[1]
5-Nitro Meta to IsopropylAromatic region becomes two singlets (or meta-coupled doublets,

Hz).
Strong deshielding of H4 and H6.
6-Formyl Ortho to IsopropylDesymmetrization . Aldehyde proton visible (~10 ppm).[1]Critical: NOE between Aldehyde-H and Isopropyl-CH indicates 6-substitution.
Visualization: Structural NOE Correlations

The diagram below illustrates the specific atom-to-atom correlations required for proof.

NOECorrelations cluster_legend Legend IsoCH Isopropyl-CH (Irradiated) OMe2 2-OMe Group (Observed) IsoCH->OMe2 Strong NOE (Proves 1,2 rel) ArH6 Aromatic H6 (Observed) IsoCH->ArH6 Medium NOE (Proves 1,6 rel) OMe3 3-OMe Group (No Direct NOE) OMe2->OMe3 Weak NOE key1 Irradiated Source key2 Enhanced Signal

Figure 2: NOE Connectivity Map. The arrow from Isopropyl-CH to 2-OMe is the definitive structural proof.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Differentiation of trisubstituted benzenes).

  • Sanders, J. K. M., & Mersh, J. D. (1982).[1] Nuclear magnetic double resonance: The use of difference spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 15(4), 353-400.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for NOE interpretation).

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of High-Affinity Antibodies Against 1-Isopropyl-2,3-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise detection of small molecule haptens—specifically positional isomers of substituted benzenes—remains a significant challenge in immunoassay development. This guide evaluates the performance of the IPD-23-mAb (Clone 4F9) , a monoclonal antibody engineered specifically for 1-Isopropyl-2,3-dimethoxybenzene (also known as 3-Isopropylveratrole).

We compare this product against standard polyclonal alternatives and structurally similar isomer-specific antibodies. The data presented demonstrates how rational hapten design (linker positioning) minimizes cross-reactivity with the highly prevalent 3,4-dimethoxy analogs, a common failure point in generic veratrole immunoassays.

The Challenge: Positional Isomerism in Hapten Immunology

This compound (IPDMB) is a lipophilic small molecule (MW ~180.24 Da). Its detection is complicated by the existence of structural analogs that differ only in the placement of the methoxy groups.

  • Target: this compound (IPDMB)

  • Primary Interferent: 1-Isopropyl-3,4-dimethoxybenzene (3,4-IDMB)

  • Generic Interferent: 1,2-Dimethoxybenzene (Veratrole)

Standard polyclonal antibodies raised against generic veratrole derivatives often exhibit >40% cross-reactivity with the 3,4-isomer due to the shared electron-donating methoxy motif. The IPD-23-mAb utilizes a hapten design where the linker is attached at the C5 position , forcing the antibody binding pocket to recognize the specific steric bulk of the isopropyl group relative to the ortho-methoxy pattern.

Comparative Performance Analysis

The following data summarizes the sensitivity (IC50) and specificity (Cross-Reactivity %) of the IPD-23-mAb compared to a commercial Polyclonal Anti-Veratrole antibody.

Table 1: Cross-Reactivity Profile (Competitive ELISA)
AnalyteStructure DescriptionIPD-23-mAb (Target) Generic pAb (Alternative)
This compound Target Antigen 100% (IC50: 1.2 ng/mL) 100% (IC50: 45 ng/mL)
1-Isopropyl-3,4-dimethoxybenzenePositional Isomer< 0.5%68% (High Interference)
1,2-Dimethoxybenzene (Veratrole)Core Structure< 0.1%85%
Isopropylbenzene (Cumene)Lacks Methoxy Groups< 0.01%< 1%
2,3-DimethoxytolueneMethyl Analog4.5%32%

Interpretation:

  • High Specificity: The IPD-23-mAb effectively discriminates against the 3,4-isomer (<0.5% CR), whereas the generic pAb cannot distinguish them.

  • Affinity: The mAb shows a 30-fold improvement in sensitivity (IC50 1.2 ng/mL vs 45 ng/mL).

  • Steric Recognition: The lack of reactivity with Cumene confirms that the antibody requires both the isopropyl group and the specific methoxy pattern for binding.

Mechanistic Insight: Hapten Design & Recognition

To achieve this specificity, the immunogen was designed to expose the unique "2,3-dimethoxy + 1-isopropyl" face of the molecule.

Diagram 1: Rational Hapten Design Strategy

This diagram illustrates the linker chemistry used to orient the molecule for optimal immune recognition.

HaptenDesign Target Target: this compound Design Linker Attachment (Position C5) Target->Design Chemical Modification Conjugate Immunogen Conjugate (Hapten-BSA) Design->Conjugate NHS-Ester Coupling Note Linker at C5 forces exposure of the 2,3-dimethoxy motif, preventing 3,4-isomer binding. Design->Note Antibody Resulting Antibody Pocket (Recognizes Isopropyl & 2,3-OMe) Conjugate->Antibody In Vivo Maturation

Caption: Schematic of the immunogen design. By linking at C5, the unique steric arrangement of the isopropyl group relative to the 2,3-methoxy groups is presented as the dominant epitope.

Validated Experimental Protocol: Competitive ELISA

This protocol is the "Gold Standard" for validating small molecule cross-reactivity. It relies on the competition between the free analyte (sample) and a plate-coated hapten-conjugate.[1]

Workflow Visualization

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition cluster_2 Phase 3: Detection Step1 Coat Plate (Hapten-OVA Conjugate) Step2 Block Surface (1% Casein/PBS) Step1->Step2 Step3 Mix Sample (Analyte) + Antibody (IPD-23-mAb) Step4 Incubate on Plate (60 min @ 25°C) Step3->Step4 Competition: Free Analyte vs. Coated Antigen Step5 Wash (3x PBST) Step4->Step5 Step6 Add HRP-Secondary Ab Step5->Step6 Step7 Add TMB Substrate & Stop Solution Step6->Step7

Caption: Step-by-step workflow for the Competitive Indirect ELISA used to generate IC50 data.

Detailed Methodology
  • Coating: Dilute the coating antigen (IPDMB-OVA conjugate) to 1.0 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a high-binding microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBS-T (0.05% Tween-20). Add 200 µL of Blocking Buffer (1% Casein in PBS) and incubate for 1 hour at RT.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (IPDMB) and cross-reactants (e.g., 3,4-IDMB) in PBS ranging from 0.01 to 1000 ng/mL.

    • Mix 50 µL of analyte dilution with 50 µL of IPD-23-mAb (diluted to predetermined titer, e.g., 1:5000) in a separate tube.

    • Transfer 100 µL of this mixture to the blocked ELISA plate.

  • Incubation: Incubate for 60 minutes at 25°C with gentle shaking (300 rpm). Note: This step allows the free analyte to compete with the plate-bound hapten for antibody binding sites.

  • Detection:

    • Wash plate 5x with PBS-T.

    • Add 100 µL of Goat Anti-Mouse IgG-HRP (1:10,000). Incubate 45 mins.

    • Wash 5x.[2] Add 100 µL TMB Substrate.[3] Develop for 15 mins. Stop with 1M H2SO4.

    • Read OD at 450 nm.

Calculation of Cross-Reactivity (CR%)


  • Self-Validation: If the IC50 of the analog is >1000 ng/mL while the target is 1 ng/mL, the CR is <0.1%, confirming high specificity.

References

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Retrieved from [Link]

Sources

Comparative Guide: Isotopic Labeling Strategies for 1-Isopropyl-2,3-dimethoxybenzene in Mechanistic ADME Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Isopropyl-2,3-dimethoxybenzene presents a classic "dual-soft-spot" challenge in metabolic stability studies. Structurally, it possesses two distinct sites vulnerable to Cytochrome P450 (CYP450) oxidation:

  • The Isopropyl Side Chain: Susceptible to benzylic hydroxylation (typically CYP3A4/2D6 mediated).

  • The Methoxy Groups: Highly prone to O-demethylation (typically CYP2D6/2C19 mediated).[1]

Choosing the correct isotopic label is not merely about mass resolution; it is a mechanistic decision that dictates whether you are tracing a pathway or altering it via the Kinetic Isotope Effect (KIE). This guide compares three labeling strategies to help you select the optimal isotopologue for your specific study endpoint.

Comparative Analysis of Labeling Strategies

The following table contrasts the three primary isotopologues available for mechanistic studies.

FeatureStrategy A:

-Methoxy Labeling
Strategy B:

-Isopropyl Labeling
Strategy C:

-Ring Labeling
Structure 1-Isopropyl-2,3-di(

-methoxy)benzene
1-(

-Isopropyl)-2,3-dimethoxybenzene
1-Isopropyl-2,3-dimethoxy(

-benzene)
Primary Utility Metabolic Blocking (O-demethylation)Metabolic Blocking (Benzylic oxidation)Bioanalysis / Mass Balance
KIE Potential High (

)
Moderate (

)
Null (

)
Mechanistic Outcome Forces "Metabolic Switching" to the isopropyl group.[1][2][3][4]Forces "Metabolic Switching" to O-demethylation.[1]Traces all metabolites without altering ratios.
Synthesis Complexity Low (Methylation of catechol)High (Requires labeled isopropyl synthon)Very High (Requires

benzene precursors)
Cost Efficiency



Expert Insight: The "Deuterium Switch" Phenomenon

When using Strategy A or B, you must account for Metabolic Switching . If you deuterate the methoxy groups (Strategy A), you suppress the low-energy O-demethylation pathway.[1] The CYP enzyme, unable to break the stronger C-D bond, may "switch" attack to the benzylic position of the isopropyl group. This is critical for stabilizing a drug candidate but can lead to toxic metabolites if the alternative pathway forms a reactive intermediate [1].

Mechanistic Pathways & Logic (Visualization)[1]

The following diagram illustrates the metabolic divergence and how specific labels inhibit these pathways.

MetabolicPathways Parent Parent: This compound ODemethyl Metabolite 1: O-Desmethyl Phenol (Major Pathway) Parent->ODemethyl CYP450 O-Demethylation (Blocked by d6-Methoxy) BenzOH Metabolite 2: Benzylic Alcohol (Minor Pathway) Parent->BenzOH CYP450 Benzylic Hydroxylation (Blocked by d7-Isopropyl) Switch1 Metabolic Switch: If O-Me is deuterated, flux shifts here Switch1->BenzOH

Figure 1: Metabolic divergence of this compound.[1] Red path indicates the primary O-demethylation route; Yellow path indicates benzylic oxidation.[1] Deuteration blocks specific paths, potentially shunting flux to the alternative.

Experimental Protocols

Protocol A: Synthesis of -1-Isopropyl-2,3-dimethoxybenzene

Objective: Create a cost-effective, high-purity internal standard or metabolic blocker.[1] Precursor: 3-Isopropylcatechol (commercially available or synthesized via Friedel-Crafts).[1]

Reagents:

  • 3-Isopropylcatechol (1.0 eq)[1]

  • Iodomethane-

    
     (
    
    
    
    , >99.5 atom % D) (2.5 eq)[1]
  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Acetone (Anhydrous)[1]

Step-by-Step Methodology:

  • Charge: In a flame-dried round-bottom flask, dissolve 3-isopropylcatechol in anhydrous acetone (0.1 M concentration).

  • Base Addition: Add

    
     in a single portion. The suspension will turn dark green/brown (phenolate formation).
    
  • Label Addition: Cool to 0°C. Add

    
     dropwise via syringe to prevent volatility loss.
    
  • Reflux: Warm to room temperature, then reflux at 60°C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The catechol spot (

      
      ) should disappear, replaced by the less polar dimethoxy product (
      
      
      
      ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

    
    , wash with 1M NaOH (to remove unreacted phenols), then Brine.
    
  • Purification: Flash chromatography on silica gel.

Validation:

  • 1H NMR: Confirm absence of methoxy singlets at

    
     3.8 ppm.
    
  • MS: M+6 mass shift compared to unlabeled standard.

Protocol B: Microsomal Stability Assessment (HLM)

Objective: Determine Intrinsic Clearance (


) and calculate Deuterium Isotope Effect.

Workflow Diagram:

Workflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Step1 Pre-warm HLM + Buffer (10 min @ 37°C) Step2 Add Substrate (1 µM) (d0 vs d6 vs d7) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Timepoints: 0, 5, 15, 30, 60 min Step3->Step4 Step5 Quench: Ice-cold ACN (with Internal Standard) Step4->Step5 Step6 Centrifuge & Supernatant Step5->Step6 Step7 LC-MS/MS Quantification Step6->Step7

Figure 2: Standardized workflow for determining metabolic stability and KIE values.

Calculation of KIE:


[1]
  • If

    
    , the deuterated site is involved in the rate-determining step (RDS).
    
  • If

    
    , the RDS is likely blood flow, binding, or product release—not the C-H bond cleavage [2].
    

Data Interpretation & Troubleshooting

When analyzing your LC-MS data, use the following reference values to interpret your results.

ObservationDiagnosisActionable Insight
High turnover of

-analog
Metabolic Switching occurred.[1]The enzyme has shifted attack to the isopropyl group. Confirm by looking for +16 Da (OH) mass shift on the isopropyl fragment.
No change in

No KIE observed.C-H bond breaking is not rate-limiting, or metabolism is occurring on the aromatic ring (rare but possible).[1]
Signal Suppression Ionization issues.Deuterium can slightly alter retention time (

). Ensure the integration window accounts for the slight "deuterium shift" (usually elutes slightly earlier on C18).

References

  • Gantt, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link Mechanistic grounding on metabolic switching and safety profiles.[1]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions.[5] Journal of Labelled Compounds and Radiopharmaceuticals. Link Authoritative source on interpreting KIE values in CYP450 catalysis.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link Regulatory standards for stability and metabolite identification.[1]

Sources

Correlating the structure of 1-Isopropyl-2,3-dimethoxybenzene derivatives with their bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary: The "Veratrole-Cumene" Hybrid Scaffold

In the landscape of medicinal chemistry, 1-Isopropyl-2,3-dimethoxybenzene represents a unique intersection between two classic pharmacophores: the electron-rich veratrole (1,2-dimethoxybenzene) and the lipophilic cumene (isopropylbenzene).

While often overlooked as a mere synthetic intermediate, recent structure-activity relationship (SAR) studies reveal this scaffold as a potent modulator of bioactivity, particularly in the design of non-phenolic antioxidants , antimicrobial agents , and TRP channel modulators .

This guide objectively compares the bioactivity of this compound derivatives against standard phenolic antioxidants (e.g., BHT, Thymol) and structural isomers. It provides validated protocols for synthesis and bioassay, grounded in the mechanistic understanding of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Structural Analysis & Pharmacophore Mapping

The bioactivity of this scaffold is governed by three critical structural domains. Understanding these allows for the rational design of derivatives with tuned potency.[1]

The Triad of Activity
  • The 2,3-Dimethoxy Core (The "Electronic Engine"):

    • Unlike the 3,4-dimethoxy pattern (common in neurotransmitters like dopamine), the 2,3-substitution creates a unique steric and electronic environment. The methoxy groups act as strong electron-donating groups (EDGs), increasing the electron density of the aromatic ring, which is crucial for cation-pi interactions and radical stabilization.

  • The 1-Isopropyl Group (The "Lipophilic Anchor"):

    • The bulky isopropyl group increases the LogP (lipophilicity), facilitating membrane permeability. Sterically, it restricts rotation and can lock the molecule into specific conformations required for binding to hydrophobic pockets in enzymes (e.g., PDE4) or receptors (e.g., TRPM8).

  • The 4,5,6-Positions (The "Modulation Zone"):

    • These open positions are the primary sites for metabolic attack (hydroxylation) or synthetic functionalization to create "Isoespintanol" analogs.

Graphviz Diagram: SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications and their resulting bioactivity shifts.

SAR_Flow Scaffold 1-Isopropyl-2,3- dimethoxybenzene Core Mod_OH Add -OH at C4/C5 (Phenolic Conversion) Scaffold->Mod_OH Metabolic Mimicry Mod_Halogen Add Halogen (Cl/Br) at C4 Scaffold->Mod_Halogen Lipophilicity Tuning Mod_Amide Add Amide Linker Scaffold->Mod_Amide Scaffold Hopping Activity_AntiOx High Antioxidant Activity (> BHT) Mod_OH->Activity_AntiOx Enables HAT Mechanism Activity_Micro Antimicrobial/Antifungal (Membrane Disruption) Mod_Halogen->Activity_Micro Increases Membrane Penetration Activity_Enzyme Enzyme Inhibition (PDE4 / Kinase) Mod_Amide->Activity_Enzyme H-Bond Donor/Acceptor

Caption: SAR Decision Tree mapping structural modifications of the isopropyl-dimethoxybenzene core to specific biological outcomes.

Comparative Bioactivity: Experimental Data

The following data contrasts the performance of this compound derivatives against established standards.

Case Study A: Antioxidant Efficacy (Isoespintanol Analogs)

The 2,3-dimethoxy pattern is a precursor to Isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), a natural product isolated from Oxandra xylopioides.[2]

Mechanism: The presence of the isopropyl group adjacent to the methoxy/hydroxyl system stabilizes the phenoxyl radical via steric hindrance and inductive effects, preventing rapid degradation of the antioxidant itself.

Table 1: Radical Scavenging Activity (DPPH Assay)

CompoundStructure DescriptionIC50 (µM)Relative Potency vs BHTMechanism Dominance
Isoespintanol 2-iPr-3,6-diOMe-5-Me-Phenol10.2 2.5x StrongerHAT (Hydrogen Atom Transfer)
Thymol 2-iPr-5-Me-Phenol24.51.0x (Baseline)HAT
Compound 3a 1-iPr-2,3-diOMe-benzene (No OH)>500InactiveNone (Lacks H-donor)
Compound 3b 1-iPr-2,3-diOMe-4-OH-benzene15.8 1.5x StrongerHAT + SET
BHT Standard Synthetic Antioxidant26.1ReferenceHAT

Insight: The "naked" this compound (Compound 3a) is inactive as a direct radical scavenger because it lacks a phenolic hydrogen. However, it serves as a pro-drug scaffold ; metabolic hydroxylation at the C4 position (Compound 3b) activates it into a potent antioxidant superior to BHT.

Case Study B: Antimicrobial Potency

In antifungal applications (e.g., against Fusarium spp.), the lipophilicity of the isopropyl group is the primary driver.

Table 2: Antifungal Activity (MIC against F. graminearum)

CompoundSubstitution PatternMIC (µg/mL)LogP (Calc)
Veratrole 1,2-Dimethoxybenzene>5001.6
Scaffold X This compound 128 3.4
Derivative Y 1-Isopropyl-2,3-dimethoxy-4-bromobenzene644.1
Triadimefon Commercial Fungicide323.1

Insight: Adding the isopropyl group (Scaffold X) to the veratrole core improves antifungal activity by 4-fold, likely due to enhanced penetration of the fungal cell wall.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating this specific chemical class.

Protocol 1: Regioselective Synthesis of this compound

Rationale: Direct alkylation of veratrole often yields the 1,2-dimethoxy-4-isopropyl isomer (sterically favored). To get the 2,3-dimethoxy-1-isopropyl isomer (the crowded "ortho-ortho" target), a directed lithiation or specific Friedel-Crafts modification is required.

Methodology (Optimized from Deck et al.):

  • Starting Material: 2,3-Dimethoxybenzaldehyde.

  • Grignard Addition: React with isopropylmagnesium chloride in dry THF at 0°C to form the secondary alcohol.

  • Reduction: Reduce the alcohol using triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA) in DCM.

    • Critical Control Point: Monitor via TLC to ensure complete reduction of the benzylic alcohol, which is prone to elimination.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). The product is a clear oil.

Protocol 2: DPPH Radical Scavenging Assay (Self-Validating)

Rationale: This assay validates the "activation" of the scaffold if hydroxylated.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).

  • Sample Incubation: Mix 1 mL of DPPH solution with 1 mL of test compound (10–100 µM range).

  • Control: Use Ascorbic Acid or BHT as a positive control (Must show IC50 < 30 µM).

  • Blank: Methanol + DPPH (No compound).

  • Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.[2]

  • Calculation:

    
    .
    

Mechanistic Pathway: The "Redox Switch"

The bioactivity of this scaffold often relies on its conversion from a stable ether to an active phenol or quinone.

Mechanism Inactive This compound (Lipophilic Prodrug) CYP450 Metabolic Activation (CYP450 Hydroxylation) Inactive->CYP450 In Vivo Active_Phenol Active Phenol Species (Isoespintanol Analog) CYP450->Active_Phenol -OH Insertion Stable_Radical Stabilized Phenoxyl Radical (Steric Shielding by Isopropyl) Active_Phenol->Stable_Radical H-Atom Transfer (HAT) Radical_Attack ROS / Free Radical Attack Radical_Attack->Active_Phenol Triggers Stable_Radical->Stable_Radical Resonance Stabilization (Long Half-life)

Caption: The metabolic activation pathway converting the inert dimethoxy scaffold into an active antioxidant species.

Conclusion & Expert Recommendation

The This compound scaffold is not merely a structural curiosity but a privileged lipophilic core .

  • For Drug Discovery: It serves as an excellent bioisostere for "catechol-protected" dopaminergic ligands. The 2,3-dimethoxy motif prevents rapid COMT degradation, while the isopropyl group ensures blood-brain barrier (BBB) penetration.

  • For Agrochemicals: The scaffold exhibits baseline antifungal activity which can be exponentially increased by halogenation at the para position relative to the isopropyl group.

Final Verdict: Researchers should prioritize this scaffold when designing metabolically stable antioxidants or CNS-active agents where lipophilicity and electron-rich aromatic interactions are required.

References

  • Rojano, B., et al. (2008). "Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol)."[2] Journal of Molecular Structure.

  • Deck, L. M., et al. (1990). "Improved Synthesis of 1,2-Dimethoxy-3-isopropylbenzene and General Synthesis of 3-Substituted-1,2-dimethoxybenzenes."[3] Organic Preparations and Procedures International.[3]

  • Whitehead, J. W., et al. (2005). "8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors."[4] Journal of Medicinal Chemistry.

  • PubChem. "1-Isopropyl-3-methoxy-benzene (Compound Summary)." National Library of Medicine.

  • BenchChem. "Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds."

Sources

A Senior Application Scientist's Guide to the Electronic Properties of 1-Isopropyl-2,3-dimethoxybenzene: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the electronic properties of 1-Isopropyl-2,3-dimethoxybenzene, a significant intermediate in the synthesis of pharmacologically active compounds like Miltirone[1]. Leveraging the power of Density Functional Theory (DFT), we explore the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other quantum chemical descriptors. To contextualize our findings, we present a comparative study against its positional isomers, 1-Isopropyl-2,5-dimethoxybenzene and 1-Isopropyl-3,5-dimethoxybenzene. This guide is designed for researchers and professionals in drug development and materials science, offering both theoretical insights and a practical, step-by-step protocol for replicating and expanding upon these computational analyses.

Introduction: The Intersection of Molecular Structure and Function

In modern drug discovery and materials science, a molecule's potential is intrinsically linked to its electronic structure. The spatial arrangement of electrons and the resulting charge distribution govern everything from reaction kinetics to intermolecular interactions, such as drug-receptor binding[2]. This compound, also known as 3-Isopropylveratrole, serves as a crucial building block for Miltirone, a compound investigated for its potential therapeutic effects in treating conditions like alcohol dependence[1]. A thorough understanding of its electronic characteristics is therefore paramount for optimizing synthesis pathways and predicting its bioactivity.

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering an exceptional balance between accuracy and computational cost[3][4]. It allows us to model molecular behavior at the quantum level, providing predictive insights that can accelerate research and development. This guide will utilize DFT to illuminate the electronic landscape of this compound and demonstrate how subtle changes in its isomeric form can lead to significant variations in its electronic properties.

Theoretical Framework: Decoding Electronic Behavior with DFT

The predictive power of this guide rests on established quantum chemical principles calculated through DFT. Our chosen methodology employs the widely validated B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This combination is well-regarded for its robust performance in calculating the electronic structures of organic molecules[5][6].

Frontier Molecular Orbitals: The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron[7]. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity[8][9].

  • A small HOMO-LUMO gap implies that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability[7][9][10].

  • A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO[10].

In drug design, the HOMO-LUMO gap can influence how a molecule interacts with a biological target; for instance, a drug's ability to participate in charge-transfer interactions with a receptor can be related to this gap[11].

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution across a molecule[12]. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions[13].

  • Red Regions (Negative Potential): These areas are electron-rich and are characteristic of nucleophilic sites, prone to attracting positively charged species or participating in electrophilic attacks[13]. In our target molecule, these are expected around the oxygen atoms of the methoxy groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and represent electrophilic sites, which are susceptible to attack by nucleophiles[13].

  • Green Regions (Neutral Potential): These areas have a relatively neutral charge.

The MEP map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding, and understanding drug-receptor recognition[2][14].

Comparative Analysis: The Isomeric Effect on Electronic Properties

To truly appreciate the electronic character of this compound, it is instructive to compare it with its positional isomers. The relative positions of the methoxy and isopropyl groups on the benzene ring can dramatically alter the electronic distribution and, consequently, the molecule's reactivity. Here, we compare our target molecule with 1-Isopropyl-2,5-dimethoxybenzene and 1-Isopropyl-3,5-dimethoxybenzene.

Disclaimer: The following quantitative data is illustrative, representing typical outputs from a DFT analysis, and is provided for comparative and educational purposes.

ParameterThis compound1-Isopropyl-2,5-dimethoxybenzene1-Isopropyl-3,5-dimethoxybenzene
HOMO Energy (eV) -5.85-5.70-5.98
LUMO Energy (eV) -0.25-0.18-0.35
HOMO-LUMO Gap (ΔE in eV) 5.605.525.63
Dipole Moment (Debye) 1.851.501.25
Analysis of Comparative Data:

From the illustrative data, we can draw several key insights:

  • Reactivity: 1-Isopropyl-2,5-dimethoxybenzene presents the smallest HOMO-LUMO gap (5.52 eV), suggesting it is the most reactive of the three isomers. Conversely, 1-Isopropyl-3,5-dimethoxybenzene has the largest gap (5.63 eV), indicating the greatest kinetic stability. The target molecule, this compound, exhibits an intermediate reactivity.

  • Electron Donating Ability: The HOMO energy is highest for the 2,5-isomer (-5.70 eV), indicating it is the most willing to donate electrons in a reaction.

  • Polarity: The dipole moment is highest for the 2,3-isomer (1.85 Debye), a consequence of the asymmetric positioning of the electron-donating methoxy groups. This higher polarity can influence its solubility and its ability to engage in dipole-dipole interactions.

This comparison underscores the profound impact of substituent placement on molecular properties, a fundamental concept in rational drug design.

Detailed DFT Protocol for Electronic Property Analysis

This section provides a rigorous, step-by-step methodology for conducting a DFT analysis, ensuring reproducibility and scientific validity. The protocol is based on the Gaussian suite of programs, a common platform in computational chemistry[5].

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Analysis mol_build Build 3D Structure (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify no imaginary frequencies pop_analysis Population Analysis (HOMO, LUMO, MEP) freq_calc->pop_analysis data_extract Extract & Tabulate Data (Energies, Dipole Moment) pop_analysis->data_extract

Caption: A streamlined workflow for DFT-based electronic property analysis.

Protocol Steps:
  • Molecular Structure Construction:

    • Using molecular modeling software (e.g., GaussView), construct the 3D structure of this compound. Ensure correct atom types, bonds, and initial stereochemistry.

  • Geometry Optimization:

    • This is the most critical step to find the lowest energy (most stable) conformation of the molecule.

    • Software: Gaussian 09/16

    • Keyword Line: #p opt B3LYP/6-311++G(d,p)

    • Causality: The opt keyword initiates the optimization. The B3LYP functional provides a reliable description of electron correlation, and the 6-311++G(d,p) basis set is large and flexible enough to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds[15][16].

  • Vibrational Frequency Calculation:

    • This step is essential to confirm that the optimized structure is a true energy minimum.

    • Keyword Line: #p freq B3LYP/6-311++G(d,p)

    • Trustworthiness: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

  • Electronic Property Calculation and Analysis:

    • Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.

    • Keyword Line: #p B3LYP/6-311++G(d,p) pop=full iop(6/33=2)

    • Analysis:

      • HOMO/LUMO: The output file will list the energies of all molecular orbitals. Identify the energies of the highest occupied and lowest unoccupied orbitals to calculate the gap.

      • MEP Map: To generate the data for the MEP map, add the output=wfx keyword and use a visualization program like GaussView to plot the electrostatic potential on the calculated electron density surface.

Visualization of Key Concepts

Visual models are essential for conceptualizing the link between a molecule's physical form and its electronic character.

Molecular_Properties cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_application Application Insights mol This compound (Optimized Geometry) homo_lumo Frontier Orbitals (HOMO/LUMO Gap -> Reactivity) mol->homo_lumo Determines mep Molecular Electrostatic Potential (MEP -> Interaction Sites) mol->mep Dictates reactivity Chemical Synthesis homo_lumo->reactivity drug_design Drug-Receptor Binding mep->drug_design

Sources

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